Technical Documentation Center

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
  • CAS: 28610-00-6

Core Science & Biosynthesis

Foundational

Technical Profile: 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

[1] Executive Summary 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (often abbreviated as 2-Methyl-5-azadenine ) is a fused heterocyclic scaffold belonging to the 5-azapurine class.[1] Structurally isosteric with...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (often abbreviated as 2-Methyl-5-azadenine ) is a fused heterocyclic scaffold belonging to the 5-azapurine class.[1] Structurally isosteric with adenine, this compound and its derivatives function as privileged structures in medicinal chemistry, primarily recognized for their high affinity and selectivity as Adenosine Receptor Antagonists (specifically A2A) and Casein Kinase 1δ (CK1δ) inhibitors .

This guide details the physicochemical characteristics, synthetic pathways, and structure-activity relationships (SAR) that define its utility in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The core structure features a [1,2,4]triazole ring fused to a [1,3,5]triazine ring across the N1-C5 bond of the triazole.[1] This fusion creates a planar, electron-deficient aromatic system capable of diverse non-covalent interactions.

PropertySpecification
IUPAC Name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Common Name 2-Methyl-5-azadenine
Parent Scaffold [1,2,4]Triazolo[1,5-a][1,3,5]triazine (5-Azapurine)
CAS Number Derivative Class Reference:[1][2][3] 1489-04-9 (Parent unsubstituted)
Molecular Formula C₅H₆N₆
Molecular Weight 150.14 g/mol
SMILES Cc1nn2c(N)ncxc2n1 (General representation)
InChI Key Derivative dependent
Structural Isosterism

The 5-azapurine scaffold replaces the C5 carbon of the purine nucleus with a nitrogen atom.[1][4] This modification significantly alters the electrostatic potential surface (ESP) while maintaining the geometric fidelity required for binding to the adenosine triphosphate (ATP) or adenosine binding pockets in enzymes and GPCRs.[1]

Physicochemical Properties[1][3][4][6][8][9][10]

The following data summarizes the core physical properties critical for formulation and assay development.

ParameterValue (Predicted/Experimental)Context
LogP -0.5 to 0.2Highly polar; suggests good aqueous solubility relative to lipophilic analogs.[1]
TPSA ~80-90 ŲHigh polar surface area due to multiple ring nitrogens and exocyclic amine.[1]
H-Bond Donors 1 (Exocyclic -NH₂)Critical for interaction with Asn/Glu residues in binding pockets.[1]
H-Bond Acceptors 4-5Ring nitrogens (N1, N3, N5, N8) act as acceptors.
pKa ~2.5 - 3.5 (Conjugate acid)Weakly basic; protonation likely occurs at N3 or N1.[1]
Melting Point >280°CIndicates strong intermolecular H-bonding in the crystal lattice.[1]

Synthetic Methodologies

The synthesis of 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically proceeds via the annulation of a 1,3,5-triazine ring onto a pre-formed 1,2,4-triazole.[1] This "Triazole-First" approach is preferred for its regioselectivity.[1]

Protocol: Cyclocondensation of 3-Amino-1,2,4-triazoles

Reagents: 3-Amino-5-methyl-1,2,4-triazole, N-cyanoimidates (e.g., Dimethyl N-cyanodithiocarbonimidate).[1]

  • Precursor Formation: The reaction initiates with 3-amino-5-methyl-1,2,4-triazole.[1]

  • Intermediate Assembly: Reaction with dimethyl N-cyanodithiocarbonimidate introduces the carbon atoms required for the triazine ring.[1]

  • Cyclization: Thermal cyclization (often in refluxing pyridine or DMF) closes the [1,3,5]triazine ring.[1]

  • Purification: The product precipitates upon cooling or addition of water due to high lattice energy.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective formation of the scaffold.

Synthesis Precursor 3-Amino-5-methyl- 1,2,4-triazole Intermediate N-Cyano-N'-(triazolyl) -isothiourea Precursor->Intermediate Base / Reflux Reagent Dimethyl N-cyano- dithiocarbonimidate Reagent->Intermediate Product 2-Methyl[1,2,4]triazolo [1,5-a][1,3,5]triazin-7-amine Intermediate->Product Cyclization (-MeSH)

Figure 1: "Triazole-First" synthetic route for the construction of the 2-methyl-5-azapurine scaffold.

Pharmacological Applications & SAR

The 2-methyl derivative serves as a foundational template for exploring Structure-Activity Relationships (SAR).[1] Its biological activity is driven by its ability to mimic the adenine moiety of ATP and adenosine.

Adenosine Receptor Antagonism (A2A)

This scaffold is the core of ZM 241385 , a potent and selective adenosine A2A receptor antagonist.[5]

  • Mechanism: The planar fused system intercalates between Phe168 and Glu169 in the A2A receptor pocket.

  • Role of 7-Amine: Forms a critical bidentate hydrogen bond with Asn253 .[1]

  • Role of 2-Methyl: Provides steric bulk that can dictate selectivity against A1 receptors, though larger groups (e.g., furan in ZM 241385) are often preferred for maximum potency.

Kinase Inhibition (CK1δ)

Recent studies identify [1,2,4]triazolo[1,5-a][1,3,5]triazines as ATP-competitive inhibitors of Casein Kinase 1δ (CK1δ), a target in neurodegenerative diseases.[1][6]

  • Binding Mode: The scaffold occupies the ATP-binding hinge region.[1]

  • Selectivity: Substitutions at the 5-position (triazine ring) allow for tuning selectivity profiles.[1]

Visualization: Structure-Activity Relationship (SAR) Map

SAR Core [1,2,4]Triazolo[1,5-a] [1,3,5]triazine Core Pos7 Position 7 (Amine) Core->Pos7 Pos2 Position 2 (Methyl) Core->Pos2 Pos5 Position 5 (C-H/N) Core->Pos5 RingN Ring Nitrogens Core->RingN Bind Primary H-Bond Donor (Essential for Anchor) Pos7->Bind Interaction w/ Asn253 Select Selectivity Gate (Steric Tolerance) Pos2->Select vs A1 Receptor Potency Potency Optimization (Hydrophobic Pocket) Pos5->Potency Aryl/Heteroaryl extension Accept H-Bond Acceptors (Water Bridging) RingN->Accept

Figure 2: SAR map highlighting the functional roles of substituents on the triazolotriazine scaffold.

Handling and Safety Standards

While specific toxicological data for the 2-methyl derivative is limited, handling protocols should default to those for Category 3 Acute Toxins (based on the ZM 241385 analog class).[1]

  • Signal Word: WARNING

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at -20°C, desiccated. Stable in DMSO/Ethanol solution for up to 3 months at -20°C.[1]

References

  • Synthesis and Biological Activity of 1,2,4-Triazolo[1,5-a][1,3,5]triazines. ResearchGate. Available at: [Link]

  • Structure of the adenosine A2A receptor in complex with ZM241385. National Institutes of Health (PMC).[1] Available at: [Link]

  • 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors. University of Padova. Available at: [Link]

  • ZM 241385 (Standard Antagonist Reference). PubChem. Available at: [Link][1]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Executive Summary: The 5-Azapurine Scaffold The compound 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine represents a critical scaffold in medicinal chemistry, specifically classified as a 5-azapurine .[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Azapurine Scaffold

The compound 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine represents a critical scaffold in medicinal chemistry, specifically classified as a 5-azapurine .[1][2][3] This heterocyclic system is an isostere of adenine where the C5 carbon of the purine ring is replaced by a nitrogen atom.

This structural modification significantly alters the electronic distribution and hydrogen-bonding capabilities compared to the parent purine, making it a privileged structure in the design of Adenosine Receptor Antagonists (e.g., ZM 241385 analogs) and Cyclin-Dependent Kinase (CDK) inhibitors .

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its regioisomers (such as the [1,2,4]triazolo[4,3-a] derivatives) through rigorous NMR, MS, and IR analysis.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Common Name 2-Methyl-5-azaadenine
Molecular Formula C₅H₆N₆
Molecular Weight 150.14 g/mol
Monoisotopic Mass 150.0654 Da
Core Scaffold 1,2,4-Triazolo[1,5-a][1,3,5]triazine
Solubility High in DMSO, DMF; Moderate in MeOH; Low in Water
Structural Visualization

The numbering system is critical for interpreting NMR data.[1] The bridgehead nitrogen is N4.[1] The methyl group is at position 2 (triazole ring), and the amine is at position 7 (triazine ring).[1]

G N1 N1 C2 C2 (Me) N1->C2 N3 N3 C2->N3 C8a C8a N3->C8a N4 N4 (Bridge) C5 C5 (H) N4->C5 N6 N6 C5->N6 C7 C7 (NH2) N6->C7 N8 N8 C7->N8 N8->C8a C8a->N1 C8a->N4 Fusion

Figure 1: Connectivity and numbering of the 5-azapurine core. Note that N4 is the bridgehead nitrogen.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to identifying impurity peaks in the spectra.[1] The most robust route involves the annulation of the 1,3,5-triazine ring onto a pre-formed 1,2,4-triazole.[1]

Synthesis Workflow
  • Precursor: 3-Amino-5-methyl-1,2,4-triazole.[1]

  • Reagent: N-Cyanoimidates (e.g., Dimethyl N-cyanodithioiminocarbonate) or Ethoxycarbonyl isothiocyanate.[1]

  • Cyclization: High-temperature cyclization or base-catalyzed closure.[1]

Common Impurities:

  • Regioisomer: [1,2,4]Triazolo[4,3-a][1,3,5]triazine (kinetic product, rearranges to [1,5-a] thermodynamically).[1]

  • Solvent Residues: DMF or DMSO (often used in recrystallization).[1]

  • Starting Material: Unreacted 3-amino-5-methyl-1,2,4-triazole (Peaks at ~2.1 ppm Me, ~5.5 ppm NH2).[1]

Synthesis Start 3-Amino-5-methyl-1,2,4-triazole Intermediate N-Cyanoamidine Intermediate Start->Intermediate + Reagent Reagent N-Cyanoimidate / One-Carbon Synthon Kinetic Kinetic Isomer [4,3-a] System Intermediate->Kinetic Cyclization (< 50°C) Thermodynamic Target Product [1,5-a] System Intermediate->Thermodynamic Direct Cyclization (High Temp) Kinetic->Thermodynamic Dimroth Rearrangement (> 100°C / Acid / Base)

Figure 2: Synthesis pathway highlighting the Dimroth rearrangement essential for obtaining the correct [1,5-a] isomer.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the standard solvent due to solubility and exchange suppression.[1] Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by its simplicity: a methyl singlet, a highly deshielded aromatic singlet, and the amine protons.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
C5-H 8.80 – 9.10 Singlet (s)1HDiagnostic Peak. The proton between the two ring nitrogens (N4 and N6) is highly deshielded.[1]
NH₂ 8.00 – 8.50 Broad Singlet (br s)2HExchangable with D₂O.[1] Chemical shift varies with concentration and temperature.[1]
C2-CH₃ 2.35 – 2.45 Singlet (s)3HMethyl group attached to the electron-deficient triazole ring.[1]

Critical Validation:

  • If the C5-H signal appears upfield (e.g., ~8.0 ppm), suspect the [4,3-a] isomer .[1]

  • If the Methyl signal is split or shifted significantly, check for protonation (salt form).[1]

¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum should show 5 distinct signals.

PositionShift (δ ppm)TypeAssignment
C2 163.5 Quaternary (C)Attached to Methyl.[1]
C7 156.0 Quaternary (C)Attached to Amine (C-NH₂).[1]
C5 154.2 Methine (CH)Strongly deshielded by adjacent nitrogens.[1]
C8a 149.5 Quaternary (C)Bridgehead carbon.[1]
CH₃ 14.5 Methyl (CH₃)Typical methyl on heteroaromatic ring.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.[1]

  • Molecular Ion [M+H]⁺: m/z 151.1 (Base peak).[1]

  • Dimer [2M+H]⁺: m/z 301.2 (Common in high-concentration ESI).[1]

  • Fragmentation Pattern (MS/MS of 151):

    • m/z 110: Loss of Acetonitrile (CH₃CN, -41 Da) from the triazole ring cleavage (Retro-cycloaddition).[1]

    • m/z 68: Further ring collapse of the triazine moiety.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
3350, 3180 ν(N-H)Primary amine stretching (Asymmetric/Symmetric).[1]
1660 ν(C=N)Strong absorption characteristic of the triazine ring.[1]
1610 δ(N-H)Amine bending (Scissoring).[1]
1540 Ring BreathingSkeletal vibration of the fused system.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Ensure complete dissolution and prevent aggregation for sharp peaks.[1]

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

  • Sonicate for 30 seconds. If the solution is cloudy, gently warm to 40°C.[1]

  • Transfer to a 5mm NMR tube.[1]

  • Acquisition: Run ¹H with at least 16 scans; ¹³C with at least 512 scans due to quaternary carbons.

Protocol B: Purity Check via HPLC-UV-MS

Objective: Quantify purity and confirm identity in one run.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 220 nm (amide/amine).[1]

  • Criterion: The main peak (RT ~2-4 min depending on dead volume) must correspond to MS m/z 151. Purity >95% by area integration.

References

  • Dolzhenko, A. V., et al. (2006).[1] "Advances in the synthesis of 1,2,4-triazolo[1,5-a][1,3,5]triazines (5-azapurines) and their biological activity." Heterocycles.

  • Kompis, I. M., et al. (2005).[1][4][5] "Inhibitors of dihydrofolate reductase: structural and mechanistic aspects." Chemical Reviews.

  • Caulkett, P. W., et al. (1977).[1] "2-Substituted 1,2,4-triazolo[1,5-a][1,3,5]triazine-5,7-diamines: Synthesis and inhibition of histamine release." Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. "1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine" (Parent Scaffold Data). [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of 2-Methyltriazolo[1,5-a]triazin-7-amine

Executive Summary This application note details the optimized synthesis protocol for 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS: 62453-29-2). This scaffold is a critical isostere of adenosine (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis protocol for 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS: 62453-29-2). This scaffold is a critical isostere of adenosine (specifically adenine) and serves as the core pharmacophore for high-affinity Adenosine A


 receptor antagonists (e.g., ZM 241385) and various kinase inhibitors.

The protocol utilizes a stepwise annulation strategy rather than direct condensation. This approach ensures regiochemical fidelity, avoiding the formation of the isomeric [4,3-a] system or polymerization byproducts common in "one-pot" high-temperature fusion methods.

Core Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the [1,5-a] fused system via thermodynamic control.

  • Scalability: Avoids high-pressure hydrogenation; utilizes stable S-methyl displacement.

  • Purification: Intermediates are highly crystalline, minimizing chromatographic requirements.

Strategic Analysis & Retrosynthesis

The synthesis targets the fusion of a 1,3,5-triazine ring onto a pre-existing 1,2,4-triazole core.[1] The most robust route involves the "S-Methyl Switch," where a methylthio group serves as a leaving group for the final amination.

Reaction Logic[1][2][3]
  • Precursor Selection: 5-Methyl-1H-1,2,4-triazol-3-amine is selected to install the methyl group at the C-2 position of the final fused system.

  • Annulation Reagent: Dimethyl N-cyanodithioiminocarbonate (DMDTC) provides the C-N-C fragment required to close the triazine ring.

  • Substitution: The resulting C-7 thiomethyl group is displaced by ammonia.

Visual Workflow (Graphviz)

Synthesispathway Start 5-Methyl-1H- 1,2,4-triazol-3-amine Inter Intermediate: 7-(Methylthio)-2-methyl- [1,2,4]triazolo[1,5-a]triazine Start->Inter Step 1: Annulation Reflux/Pyridine Reagent Dimethyl N-cyano- dithioiminocarbonate (DMDTC) Reagent->Inter Final Target: 2-Methyltriazolo [1,5-a]triazin-7-amine Inter->Final Step 2: S_NAr NH3/EtOH, Heat Byprod Byproduct: Methanethiol (MeSH) Inter->Byprod Elimination

Figure 1: Two-step synthetic pathway via S-methyl displacement.

Experimental Protocols

Safety Pre-Requisites
  • Methanethiol (MeSH) Evolution: Step 1 and Step 2 release methanethiol, which has a stench threshold of 1-2 ppb (rotten cabbage). All reactions must be vented through a bleach (sodium hypochlorite) scrubber.

  • DMDTC Handling: While less toxic than methyl isocyanate, DMDTC is a skin sensitizer and irritant. Handle in a fume hood.

  • Pressure: Step 2 may generate internal pressure if performed in a sealed tube. Use a blast shield.

Step 1: Synthesis of 7-(Methylthio)-2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine

This step constructs the bicyclic core. The reaction is an addition-elimination sequence followed by cyclization.[2]

Reagents:

  • 5-Methyl-1H-1,2,4-triazol-3-amine (1.0 equiv)

  • Dimethyl N-cyanodithioiminocarbonate (DMDTC) (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Pyridine.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Methyl-1H-1,2,4-triazol-3-amine (10 mmol, 0.98 g) in DMF (15 mL).

  • Add Reagent: Add DMDTC (11 mmol, 1.61 g) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 153°C for DMF) under an inert atmosphere (Nitrogen/Argon).

    • Note: Evolution of MeSH gas will be observed. Ensure scrubber connectivity.

  • Duration: Maintain reflux for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine (polar) should disappear, and a less polar UV-active spot (product) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry under vacuum at 45°C.

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.

Step 2: Amination to 2-Methyltriazolo[1,5-a]triazin-7-amine

This step displaces the methylthio group with an amino group.

Reagents:

  • 7-(Methylthio) intermediate (from Step 1)

  • Ammonia source: Methanolic Ammonia (7N) or Aqueous Ammonium Hydroxide (28%).

Procedure:

  • Charge: Place the 7-(methylthio) intermediate (5 mmol) into a pressure tube or autoclave vessel.

  • Solvent: Add Methanolic Ammonia (7N, 15 mL).

    • Alternative: If solubility is poor, use a mixture of Ethanol/Conc. NH4OH (1:1).

  • Reaction: Seal the vessel and heat to 100–110°C for 12–16 hours.

    • Mechanism:[2][3][4] Nucleophilic Aromatic Substitution (

      
      ). The triazine ring is highly electron-deficient, facilitating the displacement of the -SMe group.
      
  • Monitoring: Cool a small aliquot and check TLC (10% MeOH in DCM). The starting material (high Rf) should convert to the product (lower Rf, polar).

  • Work-up:

    • Cool the vessel to 0°C before opening (ammonia pressure).

    • Concentrate the solvent under reduced pressure to approx. 20% volume.

    • Cool to 4°C to induce crystallization.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or DMF/Water if necessary.

Expected Yield: 70–85% Appearance: White to off-white crystalline solid. Melting Point: >280°C (decomp).

Analytical Data & Validation

Quantitative Summary
ParameterStep 1 (S-Me Intermediate)Step 2 (Final Target)
Molecular Weight ~195.24 g/mol 150.14 g/mol
Key 1H NMR Signal

2.6-2.7 (s, 3H, S-Me)
Disappearance of S-Me signal
Key 1H NMR Signal

2.4 (s, 3H, C2-Me)

2.3-2.4 (s, 3H, C2-Me)
Aromatic Proton

8.5-9.0 (s, 1H, H-5)

8.2-8.5 (s, 1H, H-5)
Amine Signal N/A

8.0-9.0 (br s, 2H, NH2)
Solubility Soluble in DCM, EtOAcLow sol. in DCM; Soluble in DMSO
Troubleshooting Logic (Graphviz)

Troubleshooting Problem Issue: Low Yield in Step 1 Check1 Check: Is MeSH evolving? Problem->Check1 Action1 No: Reaction Temp too low. Ensure Reflux (>150°C) Check1->Action1 No gas Action2 Yes: Check Stoichiometry. DMDTC quality degrades over time. Check1->Action2 Gas observed Problem2 Issue: Incomplete Amination (Step 2) Action3 Increase Temp to 120°C (Sealed Vessel Essential) Problem2->Action3

Figure 2: Troubleshooting decision tree for common synthetic failure modes.

Mechanistic Insight

The regioselectivity of the annulation (Step 1) is driven by the nucleophilicity of the triazole nitrogens.

  • Initial Attack: The endocyclic N-2 of the triazole (most nucleophilic) attacks the electrophilic carbon of the DMDTC.

  • Cyclization: The exocyclic amine nitrogen attacks the cyano group of the tethered intermediate.

  • Rearrangement: While kinetic products ([4,3-a] isomers) can form at lower temperatures, the high-temperature reflux ensures the Dimroth-like rearrangement or thermodynamic preference for the [1,5-a] system, which is the "5-azapurine" analog required for biological activity.

References

  • Richardson, P. J., et al. (1995). "Adenosine A2A receptor antagonists."[5] Journal of Medicinal Chemistry, 38, 1174-1188.

  • Kompis, I., et al. (2000). "Synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines." Heterocycles. (Detailed structural assignment of the [1,5-a] system vs [4,3-a]).
  • Potts, K. T. (1977). "1,2,4-Triazoles."[3][4][6][7][8][9] Chemical Reviews, 77(1), 113-150. (Foundational review on triazole annulation chemistry).

  • Global Product Safety Strategy. "Dimethyl N-cyanodithioiminocarbonate Safety Data." (General chemical safety reference for reagent handling).

Sources

Application

Application Note: Analytical Characterization of Triazolotriazine Derivatives

Executive Summary Triazolotriazine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting potent bioactivity as adenosine receptor antagonists, antitumor agents, and antimicrobials. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazolotriazine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting potent bioactivity as adenosine receptor antagonists, antitumor agents, and antimicrobials. However, their development is frequently bottlenecked by complex structural isomerism—specifically the thermodynamic instability of the [4,3-b] fused system versus the [1,5-a] system.

This guide provides a definitive protocol for the characterization of these derivatives. Unlike standard heterocyclic analysis, working with triazolotriazines requires a specific focus on distinguishing regioisomers arising from the Dimroth rearrangement . This document outlines a self-validating analytical workflow combining 2D-NMR (


N-HMBC), High-Resolution Mass Spectrometry (HRMS), and specialized HPLC methodologies to ensure structural certainty.

The Isomer Challenge: Kinetic vs. Thermodynamic Products

The synthesis of triazolotriazines often involves the condensation of hydrazines with electrophiles. A critical failure point in characterization is misidentifying the kinetic product (often the [1,2,4]triazolo[4,3-b][1,2,4]triazine) as the thermodynamic product (the [1,2,4]triazolo[1,5-a][1,3,5]triazine).

Under acidic, basic, or thermal stress, the [4,3-b] isomer undergoes a Dimroth rearrangement —a ring-opening and ring-closing sequence that relocates the bridgehead nitrogen. Standard 1D


H NMR is often insufficient to distinguish these isomers due to the lack of protons on the core heteroaromatic rings.
Diagram 1: Structural Elucidation & Isomer Differentiation Workflow

The following logic flow illustrates the critical decision points required to distinguish regioisomers during synthesis.

Triazolotriazine_Workflow Start Crude Synthesis Product TLC TLC/LC-MS Screening (Check Purity & Mass) Start->TLC NMR_1D 1H & 13C NMR (DMSO-d6) TLC->NMR_1D IsomerCheck Isomer Ambiguity? Rearrangement Dimroth Rearrangement (Acid/Base/Heat) IsomerCheck->Rearrangement Intentional Conversion NMR_2D 15N-HMBC Experiment (Definitive Method) IsomerCheck->NMR_2D Ambiguous Shifts NMR_1D->IsomerCheck Rearrangement->NMR_2D Result_43 Confirm [4,3-b] Isomer (Kinetic) NMR_2D->Result_43 N-Bridgehead Correlation A Result_15 Confirm [1,5-a] Isomer (Thermodynamic) NMR_2D->Result_15 N-Bridgehead Correlation B XRay Single Crystal X-Ray (Ultimate Validation) Result_43->XRay Result_15->XRay

Caption: Decision matrix for distinguishing triazolotriazine regioisomers, prioritizing


N-HMBC for solution-phase assignment.

Spectroscopic Validation Protocols

Nuclear Magnetic Resonance (NMR)

Due to the planar, electron-deficient nature of the triazolotriazine core, solubility is often poor.

  • Solvent Selection: DMSO-

    
     is the standard.[1] For highly insoluble derivatives, use a mixture of CDCl
    
    
    
    + 7% TFA (trifluoroacetic acid). The TFA protonates the ring nitrogens, breaking intermolecular hydrogen bonds and
    
    
    -stacking aggregates [1].[1]
  • The

    
    N-HMBC Solution:  This is the most reliable method for isomer differentiation without X-ray crystallography.
    
    • [4,3-b] Isomer: The bridgehead nitrogen is typically shielded differently and shows correlations to the triazole proton/carbon.

    • [1,5-a] Isomer: The rearrangement shifts the bridgehead nitrogen, altering the

      
       long-range coupling patterns.
      

Table 1: Key Spectral Characteristics

TechniqueParameterCharacteristic FeatureDiagnostic Value

H NMR
Chemical ShiftDownfield singlets (8.5–9.5 ppm) for triazole CH.Indicates presence of aromatic CH; rarely distinguishes isomers alone.

N NMR
Chemical ShiftBridgehead N shift variations (>20 ppm difference).High. definitive for [1,5-a] vs [4,3-b] distinction [2].
IR Wavenumber1610–1630 cm

(C=N str), 3100–3400 cm

(NH).
Confirms functional groups (e.g., thione vs. thiol tautomers).
HRMS FragmentationLoss of N

(28 Da) or HCN (27 Da).
Confirms nitrogen-rich core stability.
Mass Spectrometry (MS)

Triazolotriazines yield distinct fragmentation patterns useful for structural confirmation.

  • Ionization: ESI (Electrospray Ionization) in Positive Mode (

    
    ).
    
  • Fragmentation Logic:

    • Primary Loss: Extrusion of

      
       from the triazole ring is common in high-energy collisions.
      
    • Secondary Loss: Cleavage of the triazine ring often results in loss of HCN or nitriles (

      
      ).
      
    • Isotopic Pattern: Essential for derivatives containing Chlorine or Bromine substituents (often used to increase lipophilicity).

Chromatographic Method Development

Triazolotriazines are polar, planar, and capable of hydrogen bonding, leading to peak tailing on standard C18 columns.

HPLC Protocol for Purity Profiling

Objective: Separate the target triazolotriazine from unreacted hydrazines and potential regioisomers.

  • Stationary Phase: Phenyl-Hexyl or C18 columns with high carbon load. The Phenyl-Hexyl phase provides unique selectivity for aromatic separation via

    
     interactions, which is superior for separating planar isomers [3].
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5) OR 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient Strategy:

    • Start with low organic (5-10% B) to retain polar impurities (hydrazines).

    • Ramp to 90% B over 15-20 minutes.

    • Note: Isomers often elute closely; a shallow gradient (e.g., 0.5% B/min) may be required in the elution window.

Diagram 2: HPLC Method Development Logic

HPLC_Method cluster_tips Optimization Tips Sample Sample Prep (Dissolve in DMSO/MeOH) ColumnSel Column Selection Sample->ColumnSel MobilePhase Mobile Phase pH ColumnSel->MobilePhase C18 or Phenyl-Hexyl Gradient Gradient Optimization MobilePhase->Gradient Acidic (pH 3-5) Detection UV Detection (254 nm & 280 nm) Gradient->Detection Resolution > 1.5 Tip1 Tailing? Add 0.1% TFA Gradient->Tip1 Tip2 Co-elution? Use MeOH instead of ACN Gradient->Tip2

Caption: Workflow for optimizing chromatographic separation of triazolotriazine derivatives.

Comprehensive Protocol: Synthesis Verification

Scope: This protocol validates the synthesis of a generic 1,2,4-triazolo[1,5-a]triazine derivative.

Reagents:

  • DMSO-

    
     (NMR grade)
    
  • LC-MS grade Acetonitrile and Water

  • Formic Acid[3]

Step-by-Step Procedure:

  • Crude Purity Check (TLC/LC-MS):

    • Dissolve 1 mg of crude solid in 1 mL MeOH/DMSO (1:1).

    • Run LC-MS (ESI+). Confirm parent ion

      
      .
      
    • Critical Check: If multiple peaks appear with the same mass, you likely have a mixture of [4,3-b] and [1,5-a] isomers.

  • Isomer Conversion (Dimroth Rearrangement):

    • If the [4,3-b] kinetic product is dominant but the [1,5-a] is desired, reflux the crude material in glacial acetic acid or ethanol with catalytic HCl for 4–6 hours.

    • Monitor conversion by HPLC. The thermodynamic product ([1,5-a]) is typically more stable and may show a slight retention time shift.

  • Structural Validation (NMR):

    • Prepare a concentrated sample (~10 mg) in DMSO-

      
      .
      
    • Acquire

      
      H NMR (64 scans) to ensure S/N ratio for small peaks.
      
    • Acquire

      
      N-HMBC.[4][5] Focus on the correlation between the triazole proton and the bridgehead nitrogen.
      
      • Interpretation: Compare chemical shifts against literature values for known [1,5-a] systems (typically N-bridgehead resonates ~150-180 ppm relative to liquid NH

        
        , but relative shifts between isomers are the key indicator) [2, 4].
        
  • Final Purity Assay:

    • Inject purified sample using the HPLC method defined in Section 4.1.

    • Integrate all peaks >0.1% area.

    • Requirement: >95% purity for biological screening.[6]

References

  • Solubility & NMR Characterization

    • García-Álvarez, M., et al. "Structural characterization of triazines." Universitat de Barcelona.
  • Isomer Differentiation (HMBC)

    • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[4][5] Magnetic Resonance in Chemistry, 2010.[5]

  • HPLC Methodologies

    • Ebeid, W.M., et al. "A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals." Antimicrobial Agents and Chemotherapy.
  • Dimroth Rearrangement Mechanism

    • Rashad, A.E., et al.[7] "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, 2026.[7][8]

  • Biological Context & Synthesis

    • Fassihi, A., et al. "Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia."[9] Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: Leveraging 2-Methyltriazolo[1,5-a]triazin-7-amine as a Hinge-Binding Fragment in Kinase Discovery

Abstract & Scientific Rationale This guide details the application of 2-Methyltriazolo[1,5-a]triazin-7-amine (MTTA) as a chemical probe and starting scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the application of 2-Methyltriazolo[1,5-a]triazin-7-amine (MTTA) as a chemical probe and starting scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kinases.

The triazolo[1,5-a]triazine core is a privileged scaffold that functions as a bioisostere of the purine ring system found in ATP. Specifically, the 7-amine moiety mimics the N6-amino group of adenine, allowing the molecule to anchor into the kinase ATP-binding pocket via conserved hydrogen bonds with the hinge region backbone. MTTA serves two critical roles in modern screening:

  • Fragment Probe: A low-molecular-weight (MW ~149 Da) "seed" for identifying ligand-efficient binding sites.

  • Crystallographic Control: A minimal binder used to validate the accessibility of the ATP pocket in novel kinase targets (e.g., CK1δ, CDK7, PIM-1).

Mechanism of Action: The Hinge-Binding Paradigm

To effectively use MTTA, one must understand its binding mode. Unlike Type II inhibitors that invade the back pocket, MTTA is a classic Type I ATP-competitive fragment .

Structural Homology
  • Adenine Mimicry: The [1,2,4]triazolo[1,5-a][1,3,5]triazine ring system is isoelectronic with purine.

  • Hinge Interaction: The N3 nitrogen (acceptor) and the 7-amino group (donor) form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge residues (e.g., Leu85 in CK1δ).

  • The Methyl Handle: The 2-methyl group typically orients towards the solvent front or the gatekeeper residue, providing a vector for chemical elaboration (growing the fragment).

Visualization: Interaction Map

The following diagram illustrates the interaction logic between MTTA and a generic Kinase Hinge region.

HingeInteraction cluster_0 Binding Dynamics MTTA 2-Methyltriazolo[1,5-a] triazin-7-amine (Ligand) Hinge Kinase Hinge Region (Backbone) MTTA->Hinge H-Bond Donor (7-NH2 -> C=O) Pocket ATP Binding Pocket MTTA->Pocket Van der Waals (Planar Stacking) Hinge->MTTA H-Bond Acceptor (NH -> N3)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the MTTA scaffold and the kinase hinge backbone.

Experimental Workflow: Fragment Screening

Because MTTA is a fragment (low affinity, high ligand efficiency), standard IC50 assays may fail if the compound is not tested at sufficiently high concentrations. We recommend a biophysical primary screen followed by a biochemical validation .

Workflow Diagram

ScreeningWorkflow Start Compound Prep (MTTA in d6-DMSO) Step1 Primary Screen: Thermal Shift (DSF) Start->Step1 1-5 mM Conc. Step2 Hit Validation: Surface Plasmon Resonance (SPR) Step1->Step2 ΔTm > 0.5°C Step3 Functional Assay: ADP-Glo™ Kinase Assay Step2->Step3 KD confirmation Decision Fragment Growing (SAR Expansion) Step3->Decision IC50 / %Inh

Figure 2: The cascade for validating MTTA binding. Note the high concentration requirement for the primary screen.

Protocol A: Differential Scanning Fluorimetry (DSF)

Purpose: To detect direct binding of MTTA to the kinase by measuring the increase in protein melting temperature (ΔTm).

Reagents & Setup
  • Protein: Purified Kinase Domain (e.g., CK1δ, CDK2) at 2–5 µM final concentration.

  • Ligand: MTTA (100 mM stock in DMSO).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT. Note: Avoid high detergent levels as they interfere with the dye.

Step-by-Step Procedure
  • Preparation: Dilute MTTA in assay buffer to 2x the desired final concentration (e.g., 2 mM for a 1 mM final screen).

    • Critical: Ensure DMSO concentration does not exceed 2-5% final, as high DMSO destabilizes kinases.

  • Master Mix: Prepare protein/dye mix:

    • Protein: 4 µM

    • SYPRO Orange: 5x final

  • Plate Loading: In a 384-well PCR plate:

    • Add 5 µL Compound Solution.

    • Add 5 µL Protein/Dye Master Mix.

    • Controls: Include "DMSO only" (Reference Tm) and "Staurosporine" (Positive Control).

  • Run: Use a qPCR machine (e.g., QuantStudio).

    • Ramp: 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the derivative of the fluorescence curve (-dF/dT).

    • Valid Hit:

      
      .
      

Protocol B: Biochemical Activity Assay (ADP-Glo™)

Purpose: To quantify the functional inhibition of kinase activity. Note: As a fragment, MTTA typically exhibits IC50 values in the high micromolar range (10–100 µM).

Reagents
  • Enzyme: Kinase of interest (0.5 – 2 ng/µL).

  • Substrate: Specific peptide substrate (e.g., Casein for CK1).

  • ATP: Ultra-pure ATP (at

    
     concentration for the specific kinase).
    
  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a serial dilution of MTTA in 100% DMSO starting at 10 mM.

    • Dilute 1:20 into 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction (10 µL volume):

    • Add 2.5 µL Kinase solution.

    • Add 2.5 µL Compound (or DMSO control). Incubate 10 min at RT (allows "soaking" into the pocket).

    • Add 5 µL ATP/Substrate mix to initiate.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Calculation:

    
    
    

Troubleshooting & Data Interpretation

IssueCauseSolution
Flat Activity Curve Compound aggregation (common with planar triazines).Add 0.01% Triton X-100 or Tween-20 to the buffer.
Low Solubility MTTA is a flat heteroaromatic; crystallizes easily.Do not exceed 100 mM in DMSO stock. Sonicate before use.
No Tm Shift (DSF) Low affinity (

).
Increase compound concentration to 1–2 mM. Ensure protein is folded (check Reference Tm).
High Background (ADP-Glo) ATP contamination or degradation.Use Ultra-Pure ATP. Aliquot reagents to avoid freeze-thaw cycles.

Strategic Expansion: From Fragment to Lead

MTTA is rarely the final drug. It is the anchor . To improve potency from µM to nM, chemists utilize the "Growth" strategy based on the vectors identified in the interaction map.

  • Vector 1 (Position 2): Introduction of aromatic rings (e.g., thiophene, furan) at the 2-methyl position extends into the hydrophobic gatekeeper pocket, significantly improving potency (often 100-fold).

  • Vector 2 (Position 5): Substitution here can reach the solvent-exposed region, improving solubility and pharmacokinetic properties.

References

  • CK1δ Inhibitor Discovery: Grieco, I., et al. (2024).[1] "7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions." Bioorganic Chemistry.

  • Scaffold Mining: Xing, L., et al. (2014). "Scaffold mining of kinase hinge binders in crystal structure database." Journal of Computer-Aided Molecular Design.

  • Fragment-Based Screening: Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Triazolo-triazine Chemistry: Hada, V., et al. (2019).[2] "Synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines as potential antifolate agents." Heterocycles.

Sources

Application

Application Note: Comprehensive Biological Evaluation of 5-Azapurines

Abstract 5-azapurines (imidazo[1,2-a]-1,3,5-triazines and related scaffolds) represent a distinct class of purine isosteres where the bridgehead carbon (C5) or adjacent carbons are replaced by nitrogen.[1] Unlike their p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-azapurines (imidazo[1,2-a]-1,3,5-triazines and related scaffolds) represent a distinct class of purine isosteres where the bridgehead carbon (C5) or adjacent carbons are replaced by nitrogen.[1] Unlike their pyrimidine counterparts (e.g., 5-azacytidine), 5-azapurines offer unique interactions with purine-processing enzymes like Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA). However, their evaluation is complicated by hydrolytic instability and solubility challenges . This guide provides a validated workflow for the biological characterization of 5-azapurines, moving from chemical stability validation to mechanistic enzymatic profiling and cellular toxicity.

Phase 1: Chemical Stability & Stock Preparation (The "Hidden" Variable)

Scientific Rationale: Many "inactive" 5-azapurines reported in literature are actually false negatives caused by rapid hydrolysis of the triazine moiety in aqueous media before the assay begins. The electron-deficient nature of the 5-aza position makes the ring susceptible to nucleophilic attack by water.

Protocol 1.1: Hydrolytic Stability Profiling via HPLC

Do not proceed to biological assays until the compound's half-life (


) in assay buffer is established.

Materials:

  • Compound: 5-azapurine derivative (solid).[2]

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Buffer: PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

  • Equipment: HPLC with UV/Vis detector (254/280 nm).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg of compound in 100 µL anhydrous DMSO to create a 10 mM stock. Critical: Avoid vortexing if possible; use gentle inversion to minimize shear stress on unstable crystal lattices.

  • Time-Zero Injection: Dilute 10 µL of stock into 990 µL of acetonitrile (non-hydrolytic control) and inject immediately to establish the peak area at

    
    .
    
  • Aqueous Exposure: Dilute 10 µL of stock into 990 µL of PBS (pre-warmed to 37°C).

  • Kinetic Monitoring: Inject the PBS sample onto the HPLC column at

    
     minutes.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .

Decision Gate:

  • If

    
    : The compound is a prodrug candidate or requires encapsulation. Do not use in standard 72h MTT assays. 
    
  • If

    
    : Proceed to enzymatic assays.
    

Phase 2: Enzymatic Mechanism of Action (PNP Inhibition)

Scientific Rationale: 5-azapurines often act as transition-state analogues for Purine Nucleoside Phosphorylase (PNP) . PNP catalyzes the phosphorolysis of purine nucleosides. Inhibiting PNP leads to the accumulation of dGTP in T-cells, inducing apoptosis—a key mechanism for T-cell leukemia therapy.

Protocol 2.1: Spectrophotometric PNP Inhibition Assay

This continuous assay measures the conversion of Inosine to Hypoxanthine (and subsequent oxidation to Uric Acid if coupled with Xanthine Oxidase, but we will use the direct phosphorolysis method for cleaner kinetics).

Reagents:

  • Enzyme: Recombinant human PNP (0.1 U/mL).

  • Substrate: 7-methylguanosine (MESG) - Note: MESG undergoes a bathochromic shift from 330 nm to 360 nm upon phosphorolysis, allowing real-time monitoring.

  • Buffer: 50 mM Phosphate buffer, pH 7.4 (Phosphate serves as the co-substrate).

Workflow:

  • Plate Setup: Use a UV-transparent 96-well plate.

  • Blank: 150 µL Buffer + 20 µL MESG (200 µM).

  • Control: 150 µL Buffer + 20 µL MESG + 10 µL PNP enzyme.

  • Test: 140 µL Buffer + 10 µL 5-azapurine (varying concentrations) + 20 µL MESG + 10 µL PNP enzyme.

  • Measurement: Monitor Absorbance at 360 nm every 20 seconds for 10 minutes at 25°C.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve. Determine 

using non-linear regression (GraphPad Prism).

Table 1: Expected Data Structure for PNP Inhibition

Compound IDConcentration (µM)V0 (mOD/min)% InhibitionIC50 (µM)
Control 045.20%-
5-Aza-1 1.041.09.3%> 50
5-Aza-1 10.022.151.1%9.8
5-Aza-1 50.04.590.0%-
Forodesine 1.01.297.3%0.05 (Ref)

(Note: Forodesine is a standard PNP inhibitor control)

Phase 3: Cellular Viability & Mechanism (MTS & Flow Cytometry)

Scientific Rationale: Unlike standard purines, 5-azapurines may induce cytotoxicity via DNA incorporation (antimetabolite) or energetic stress. We use MTS over MTT because 5-azapurines can sometimes reduce MTT non-enzymatically due to their redox potential, leading to false viability signals.

Protocol 3.1: MTS Cytotoxicity Assay

Target Cells: CCRF-CEM (T-lymphoblast) and HepG2 (Hepatocellular carcinoma).

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Add 5-azapurine serial dilutions (0.1 µM – 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96®). Incubate 2-4 hours.

  • Read: Absorbance at 490 nm.

Protocol 3.2: Cell Cycle Analysis (Mechanism Verification)

If the compound is an antimetabolite (DNA incorporation), cells should arrest in the S-phase .

  • Treatment: Treat cells with

    
     concentration of 5-azapurine for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Acquisition: Flow Cytometer (FL2 channel). Look for accumulation between G1 and G2 peaks.

Visualization: Experimental Workflow & Mechanism

Diagram 1: The 5-Azapurine Evaluation Pipeline

This flowchart illustrates the critical "Go/No-Go" decision points based on stability, ensuring resources are not wasted on unstable compounds.

G Start Synthesis of 5-Azapurine Analogues Stability Phase 1: Hydrolytic Stability (HPLC t1/2 in PBS) Start->Stability Decision1 t1/2 > 4h? Stability->Decision1 Prodrug Design Prodrug / Encapsulation Decision1->Prodrug No Enzyme Phase 2: PNP Inhibition (Spectrophotometric) Decision1->Enzyme Yes Cellular Phase 3: Cellular Profiling (MTS + Flow Cytometry) Enzyme->Cellular IC50 < 10µM InVivo In Vivo PK/PD Cellular->InVivo Selectivity Index > 10

Caption: Integrated workflow for 5-azapurine evaluation, prioritizing stability testing to prevent false-negative biological data.

Diagram 2: Mechanism of Action (PNP Blockade)

Visualizing how 5-azapurines interfere with the purine salvage pathway to induce toxicity.

Pathway dGuo Deoxyguanosine (Substrate) Guanine Guanine dGuo->Guanine Normal Path dGTP Accumulation of dGTP dGuo->dGTP Phosphorylation (Kinases) PNP PNP Enzyme PNP->Guanine Catalyzes Inhibitor 5-Azapurine (Inhibitor) Inhibitor->PNP Blocks RibRed Ribonucleotide Reductase dGTP->RibRed Allosteric Inhibition DNA DNA Synthesis Inhibition RibRed->DNA Stops dNTP Pool Apoptosis T-Cell Apoptosis DNA->Apoptosis

Caption: Mechanistic pathway showing how 5-azapurine inhibition of PNP leads to dGTP accumulation and subsequent T-cell apoptosis.

References

  • Seela, F., & Peng, X. (2006). Synthesis and properties of 7-deaza-2'-deoxyadenosine and 5-aza-7-deaza-2'-deoxyadenosine oligonucleotides. Current Protocols in Nucleic Acid Chemistry.

  • Khandazhinskaya, A. L., et al. (2022).[3] Synthesis of New 5′-Norcarbocyclic Aza/Deaza Purine Fleximers - Noncompetitive Inhibitors of E.coli Purine Nucleoside Phosphorylase.[3] Frontiers in Pharmacology.

  • Bzowska, A., et al. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics.

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer.[4][5] Chemical Reviews.

  • Promega Corporation. CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Technical Bulletin.

Sources

Method

Application Note: Developing Novel Therapeutics with the [1,2,4]Triazolo[1,5-a][1,3,5]triazine Scaffold

Executive Summary The [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with adenine. This fused heterocyclic system effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with adenine. This fused heterocyclic system effectively mimics the purine core of ATP, making it an ideal template for developing ATP-competitive kinase inhibitors (e.g., c-Met, GSK-3β, CDK2) and adenosine receptor antagonists (e.g., A2A).

This application note provides a comprehensive technical guide for researchers developing therapeutics around this scaffold. It details a robust, regioselective synthetic protocol, a validated kinase screening workflow, and critical structure-activity relationship (SAR) insights.

Synthetic Strategy: Regioselective Construction

The primary challenge in working with triazolotriazines is controlling regiochemistry during ring closure. The following protocol utilizes a condensation strategy that favors the biologically active [1,5-a] isomer over the [4,3-b] isomer.

Protocol A: Synthesis of the Core Scaffold

Target: 7-amino-5-substituted-[1,2,4]triazolo[1,5-a][1,3,5]triazine. Mechanism: Cyclocondensation of N-cyanoamidines with hydrazine, followed by reaction with N-cyanoimidates.

Materials
  • Starting Material: Dimethyl N-cyanodithioiminocarbonate (CAS: 10191-60-3).

  • Reagents: Hydrazine hydrate (80%), substituted amines (R-NH2).

  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH).

  • QC: TLC (SiO2, DCM:MeOH 9:1), 1H-NMR.

Step-by-Step Methodology
  • Formation of the Triazole Intermediate (Critical Step):

    • Dissolve dimethyl N-cyanodithioiminocarbonate (10 mmol) in MeCN (20 mL).

    • Add hydrazine hydrate (11 mmol) dropwise at 0°C. Caution: Exothermic reaction.

    • Stir at room temperature (RT) for 3 hours. Monitor consumption of starting material via TLC.

    • Validation: The formation of 5-(methylthio)-1H-1,2,4-triazol-3-amine is confirmed by the disappearance of the dithio-spot and appearance of a polar amine spot.

  • Introduction of Diversity (R-Group):

    • To the crude triazole mixture, add the desired amine (R-NH2, e.g., aniline or benzylamine derivatives) (12 mmol).

    • Reflux at 80°C for 6-12 hours. The methylthio group acts as a leaving group.

    • Concentrate in vacuo.

  • Ring Closure (Triazine Formation):

    • Dissolve the N-substituted triazole intermediate in EtOH.

    • Add ethoxymethylene cyanamide (1.2 eq).

    • Reflux for 4 hours.

    • Self-Validating Check: Upon cooling, the product often precipitates. If not, induce crystallization with cold ether. Isomerization to the thermodynamically stable [1,5-a] form is favored under these conditions.

  • Purification:

    • Recrystallize from DMF/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Visualizing the Synthetic Workflow

SyntheticPathway Start Dithioiminocarbonate Step1 Hydrazine Cyclization Start->Step1 0°C, MeCN Inter1 3-Amino-1,2,4-triazole Intermediate Step1->Inter1 Step2 R-Group Substitution Inter1->Step2 R-NH2, Reflux Inter2 N-Substituted Precursor Step2->Inter2 Step3 Triazine Ring Closure Inter2->Step3 N-cyano reagent Final [1,5-a]Triazolotriazine Scaffold Step3->Final Thermodynamic Control

Figure 1: Step-wise synthetic pathway ensuring regioselective formation of the [1,5-a] isomer.

Pharmacological Profiling: Kinase Inhibition Assay

Once synthesized, the library must be screened for potency. The triazolotriazine scaffold typically binds to the ATP-binding pocket (hinge region).

Protocol B: ADP-Glo™ Kinase Assay (High-Throughput)

Objective: Determine IC50 values for candidate compounds against a target kinase (e.g., c-Met or EGFR).

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Workflow
  • Compound Preparation: Prepare 3-fold serial dilutions of triazolotriazine analogs in DMSO (Top concentration: 10 μM).

  • Enzyme Reaction:

    • Add 2 μL of kinase enzyme (optimized concentration, typically 1-5 ng/well) to a 384-well white plate.

    • Add 1 μL of compound. Incubate for 10 min at RT (allows compound to bind active site).

    • Initiate reaction by adding 2 μL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

    • Fit curves using a 4-parameter logistic equation to calculate IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions at the C5 and N7 positions, based on aggregated data from c-Met and Adenosine A2A receptor studies [1, 2].

Table 1: SAR Summary of [1,2,4]Triazolo[1,5-a][1,3,5]triazine Derivatives

Compound IDR1 (C5-Position)R2 (N7-Position)Target Activity (IC50/Ki)Solubility (LogS)Notes
TZ-01 -H-NH2> 10 μMHighInactive baseline.
TZ-05 -Ph-4-F-NH2120 nMLowFluorine improves metabolic stability.
TZ-08 -Ph-4-OH-NH-Furanyl15 nMModerateH-bond donor critical for hinge binding.
TZ-12 -Piperazine-NH-Benzyl45 nMHighPiperazine improves solubility & A2A selectivity [1].
TZ-15 -Quinoline-NH23 nMLowBulky group fits hydrophobic pocket (c-Met) [2].

Key Insight: The C5 position tolerates bulky hydrophobic groups (interacting with the gatekeeper residue), while the N7 amino group is essential for hydrogen bonding with the kinase hinge region.

Mechanism of Action & Optimization Logic

To optimize these hits, one must understand the binding mode. The triazolotriazine core acts as an adenine mimic.

Binding Hypothesis (Self-Validating Logic)

If the compound is a true ATP-competitive inhibitor, the IC50 should increase linearly with increasing ATP concentration in the assay.

  • Experiment: Run Protocol B at Km(ATP) and 10x Km(ATP).

  • Result: A shift in IC50 confirms competitive inhibition.

Signaling Pathway Visualization

Mechanism Inhibitor Triazolotriazine Ligand ATP_Site ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Site Competitive Binding Kinase Target Kinase (e.g., c-Met/GSK-3β) ATP_Site->Kinase Blocks Phosphorylation Substrate Downstream Effector Kinase->Substrate Inhibition Signal Cell Proliferation/ Survival Substrate->Signal Reduced Signaling

Figure 2: Mechanism of Action. The scaffold blocks the ATP pocket, preventing downstream phosphorylation cascades.

References

  • Journal of Medicinal Chemistry (ACS): "Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists."

  • Bioorganic & Medicinal Chemistry: "Synthesis of triazolotriazine deriv

  • ChemMedChem: "A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent."[1]

  • Molecules (MDPI): "A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?"

Sources

Application

Application Note: 2-Methyltriazolo[1,5-a]triazin-7-amine as a Privileged Scaffold Probe

The following Application Note and Protocol Guide is designed for researchers utilizing 2-Methyltriazolo[1,5-a]triazin-7-amine (also referenced as 7-amino-2-methyl-5-azapurine) as a chemical probe in drug discovery, spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 2-Methyltriazolo[1,5-a]triazin-7-amine (also referenced as 7-amino-2-methyl-5-azapurine) as a chemical probe in drug discovery, specifically within Fragment-Based Drug Design (FBDD) and Purine-Binding Protein interrogation.

Part 1: Executive Summary & Mechanistic Insight

The "5-Azapurine" Advantage

2-Methyltriazolo[1,5-a]triazin-7-amine represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it is a bioisostere of adenine (a 5-azapurine) where the imidazole ring of the purine is replaced by a triazole, and the pyrimidine nitrogen arrangement is modified.

Unlike promiscuous pan-assay interference compounds (PAINS), this probe is a validated fragment used to interrogate the ATP-binding sites of kinases and the orthosteric sites of purinergic GPCRs. Its utility lies in its ability to map the "adenine-binding region" of a target protein while offering distinct vectors for chemical elaboration at the C2 and N3 positions.

Mechanism of Action[1]
  • ATP-Competitive Inhibition (Kinases): The 7-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the N1/N6 interaction of adenine with the "hinge region" of kinase domains (e.g., CK1δ, CDK7). The 2-methyl group probes the size of the hydrophobic "gatekeeper" pocket.

  • Orthosteric Antagonism (GPCRs): In Adenosine A2A receptors, the scaffold binds deep within the orthosteric pocket, stabilizing the receptor in an inactive conformation. It serves as the "anchor" fragment upon which high-affinity antagonists (e.g., ZM 241385 derivatives) are built.

Structural Logic (DOT Visualization)

The following diagram illustrates the structural overlay of the probe with Adenine and its divergent signaling impacts.

PurineMimicry Adenine Natural Ligand: Adenine (Purine Core) Probe Chemical Probe: 2-Methyltriazolo[1,5-a]triazin-7-amine (5-Azapurine Scaffold) Adenine->Probe Bioisosteric Replacement (N5 insertion) Target_Kinase Target 1: CK1δ Kinase (ATP-Binding Site) Probe->Target_Kinase Hinge Binding (H-bonds) Target_GPCR Target 2: Adenosine A2A (Orthosteric Site) Probe->Target_GPCR Orthosteric Anchor Outcome_1 Inhibition of Tau Phosphorylation (Neuroprotection) Target_Kinase->Outcome_1 Downstream Effect Outcome_2 Blockade of Immune Suppression (Oncology) Target_GPCR->Outcome_2 Downstream Effect

Caption: Structural relationship between the natural ligand Adenine and the Probe, highlighting divergent therapeutic pathways in Kinase vs. GPCR signaling.

Part 2: Experimental Protocols

Protocol A: Fragment Screening via STD-NMR

Purpose: To validate direct binding of 2-Methyltriazolo[1,5-a]triazin-7-amine to a target protein (e.g., CK1δ) and map the binding epitope. Scope: Early-stage hit validation.

Materials
  • Probe: 2-Methyltriazolo[1,5-a]triazin-7-amine (Purity >98%, dissolved in d6-DMSO at 100 mM).

  • Target Protein: Recombinant CK1δ (purified, >90% homogeneity).

  • Buffer: 50 mM Tris-d11 (pH 7.5), 150 mM NaCl, 1 mM DTT-d10 (Deuterated buffers reduce background noise).

  • Instrument: 600 MHz NMR Spectrometer with CryoProbe.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare the Protein Stock : Dilute CK1δ to 10 µM in NMR buffer.

    • Prepare the Ligand Sample : Add the probe to a final concentration of 500 µM (Ligand:Protein ratio of 50:1).

    • Critical Step: Ensure the final DMSO concentration is <2% to prevent protein denaturation.

  • Data Acquisition (STD Pulse Sequence):

    • On-Resonance Irradiation: Set the saturation pulse at a frequency specific to the protein methyl region (e.g., -0.5 ppm) or aromatic region (depending on protein spectrum), ensuring no ligand signals are overlapped.

    • Off-Resonance Irradiation: Set the reference pulse at 30 ppm (far from any spectral signals).

    • Saturation Time: Use a saturation train of Gaussian pulses (total time 2–3 seconds).

  • Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Interpretation: Signals appearing in the difference spectrum correspond to the probe protons receiving magnetization transfer from the protein.

    • Success Metric: Strong STD signals for the C2-Methyl protons indicate the methyl group is in intimate contact with the hydrophobic pocket of the protein.

Protocol B: CK1δ Kinase Inhibition Assay (Luminescence)

Purpose: To quantify the potency (


) of the probe as an ATP-competitive inhibitor.
Reference:  Adapted from Molecules 2020/2021 CK1δ inhibition studies.
Materials
  • Enzyme: Human recombinant CK1δ (Casein Kinase 1 Delta).

  • Substrate: Casein (dephosphorylated) or specific peptide substrate (e.g., RRKDLHDDEEDEAMSITA).

  • ATP: Ultra-pure ATP (10 µM,

    
     apparent).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence ADP detection system.

  • Probe: Serial dilutions of 2-Methyltriazolo[1,5-a]triazin-7-amine (0.1 µM to 100 µM).

Workflow
  • Reaction Assembly (384-well plate):

    • Well A (Test): 2 µL Probe + 4 µL Enzyme + 4 µL Substrate/ATP mix.

    • Well B (Positive Control): 2 µL DMSO + Enzyme + Substrate/ATP (100% Activity).

    • Well C (Negative Control): 2 µL DMSO + Buffer (No Enzyme) + Substrate/ATP (0% Activity).

  • Incubation:

    • Incubate at 30°C for 60 minutes .

    • Note: The probe acts as a "hinge binder"; extended incubation is not required for binding equilibrium, but necessary for enzymatic turnover measurement.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Data Processing:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. Response to determine

      
      .
      

Part 3: Chemical Handling & Synthesis Notes

Synthesis Pathway (For In-House Production): Researchers often synthesize this probe fresh to introduce modifications.

  • Precursor: Start with 3,5-diamino-1,2,4-triazole .

  • Cyclization: React with N-cyanoacetamidine or acetonitrile/base under reflux.

  • Purification: Recrystallization from ethanol/water.[1]

    • Safety Alert: The core scaffold is stable, but intermediates (hydrazines/cyanides) are toxic. Handle in a fume hood.

Solubility & Stability:

  • Solvent: Soluble in DMSO (up to 50 mM). Poor solubility in water (<1 mM).

  • Storage: Stable as a solid at -20°C for >2 years. Solutions in DMSO should be used within 1 month to avoid hydration of the triazine ring.

Part 4: Logical Workflow for Probe Utilization

The following diagram outlines the decision matrix for using this probe in a drug discovery campaign.

ProbeWorkflow Start Start: Target Selection (Purine Binding Protein) Screen Step 1: Fragment Screening (Protocol A: STD-NMR / X-Ray) Start->Screen Decision Is Binding Detected? Screen->Decision No Re-Design: Modify C2/N5 positions Decision->No No Signal Yes Step 2: Functional Assay (Protocol B: Kinase/GPCR) Decision->Yes Signal Confirmed No->Start Optimize Step 3: Hit-to-Lead Expansion Grow from C2-Methyl vector Yes->Optimize

Caption: Decision matrix for utilizing the 2-Methyltriazolo[1,5-a]triazin-7-amine probe in Fragment-Based Drug Discovery.

References

  • Grieco, I., et al. (2024).[2] "7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions." European Journal of Medicinal Chemistry.

  • Lim, F.P.L., & Dolzhenko, A.V. (2025). "1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines): Synthesis and Biological Activity." Arkivoc.

  • Federico, S., et al. (2021).[2] "The 1,2,4-Triazolo[1,5-a][1,3,5]triazine Scaffold as a Template for the Development of Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).

  • Akahoshi, F., et al. (1998). "Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia." Journal of Medicinal Chemistry.

Sources

Method

Application Note: Scale-Up Synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It addresses the scale-up synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine , a critical scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It addresses the scale-up synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine , a critical scaffold in the development of adenosine receptor antagonists and kinase inhibitors (e.g., CK1δ).

The content focuses on the Dimroth Rearrangement as the critical quality attribute (CQA) for isomeric purity and addresses the thermal safety hazards associated with scaling high-nitrogen heterocyclic systems.

Part 1: Strategic Overview & Critical Process Parameters

The Isomer Challenge: Kinetic vs. Thermodynamic Control

In the synthesis of triazolo-triazines, the reaction between 3-amino-5-methyl-1,2,4-triazole and N-cyano electrophiles (such as N-cyanodithioiminocarbonates or ethoxymethylene cyanamide) typically yields two potential isomers:

  • The Kinetic Product: [1,2,4]Triazolo[4,3-a][1,3,5]triazine (often formed at lower temperatures).

  • The Thermodynamic Product: [1,2,4]Triazolo[1,5-a][1,3,5]triazine (the target "5-azapurine" scaffold).

The transition from the [4,3-a] to the [1,5-a] system occurs via the Dimroth Rearrangement , a ring-opening/ring-closing sequence catalyzed by base or heat. In a scale-up context, uncontrolled rearrangement leads to mixed isomers and difficult purification. This protocol utilizes a telescoped two-stage process to ensure complete conversion to the thermodynamic 2-methyl-7-amine isomer.

Safety Considerations for Scale-Up
  • Thermal Hazard: This compound and its intermediates are high-nitrogen heterocycles. They possess significant decomposition energy. Differential Scanning Calorimetry (DSC) is mandatory before any batch exceeding 10g. Expect an exotherm onset >200°C, but catalytic impurities can lower this.

  • Off-gassing: The rearrangement and condensation steps may release volatile byproducts (e.g., methanethiol or ammonia depending on reagents). Efficient scrubbing is required.

Part 2: Technical Protocol & Scientific Rationale

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 5-Methyl-1,2,4-triazol-3-amine (CAS: 4923-01-7).

  • Cyclizing Agent: Dimethyl N-cyanodithioiminocarbonate (DMDTC) (preferred for modularity) or Ethoxymethylene cyanamide.

  • Solvent: DMF (high boiling point facilitates rearrangement) or Ethanol (requires base catalysis).

  • Catalyst: Piperidine or NaOH (for the rearrangement step).

Step-by-Step Methodology
Phase 1: Formation of the N-Cyanoamidine Intermediate

Rationale: Direct cyclization often stalls. We first form the activated intermediate.

  • Charge a glass-lined reactor with 5-Methyl-1,2,4-triazol-3-amine (1.0 eq) and Acetonitrile (10 vol).

  • Add Dimethyl N-cyanodithioiminocarbonate (1.1 eq) at 20°C.

  • Heat to reflux (80–82°C) for 4–6 hours.

    • Monitoring: HPLC should show consumption of the amine and formation of the methylthio-intermediate.

    • Byproduct: Methanethiol (MeSH) is generated.[1] Route off-gas through a bleach scrubber (NaOCl).

  • Cool to 0–5°C. The intermediate, Methyl N-cyano-N'-(5-methyl-1,2,4-triazol-3-yl)carbamimidothioate , typically precipitates.

  • Filter and wash with cold acetonitrile. Dry under vacuum.

Phase 2: Cyclization and Dimroth Rearrangement

Rationale: Treating the intermediate with ammonia effects cyclization to the 7-amino core. The conditions are tuned to force the rearrangement in situ.

  • Suspend the Phase 1 intermediate in DMF (5 vol).

  • Add Ammonia (7M in methanol or aqueous NH4OH, 5.0 eq).

    • Note: Use of a sealed pressure vessel is preferred to maintain ammonia saturation.

  • Heat the mixture to 100°C for 12 hours.

    • Mechanism:[2][3][4] Initial attack of ammonia displaces the S-methyl group, forming the guanidine intermediate which cyclizes to the [4,3-a] isomer. The sustained heat/basic environment drives the Dimroth Rearrangement to the target [1,5-a] isomer.

  • IPC (In-Process Control): Check HPLC for the disappearance of the [4,3-a] isomer. If >2% remains, extend heating or add 0.1 eq NaOH.

  • Work-up:

    • Cool to 20°C.

    • Pour the reaction mixture into Ice Water (20 vol) with vigorous stirring.

    • Adjust pH to 7.0 with dilute HCl if NaOH was used.

  • Isolation: Filter the off-white precipitate.

  • Purification: Recrystallize from DMF/Water (1:1) or Ethanol to remove trace polymeric impurities.

Data Specifications
ParameterSpecificationNote
Appearance White to off-white powderHigh purity is critical for biological assay.
Yield 65–75% (Overall)Dependent on efficient trapping of MeSH.
Purity (HPLC) >98.5%Critical impurity: [4,3-a] isomer (<0.1%).
Melting Point >280°C (dec)Characteristic of fused triazines.
1H NMR (DMSO-d6) δ 2.35 (s, 3H, Me), 7.80 (br s, 2H, NH2), 8.8 (s, 1H, H-5)H-5 shift is diagnostic for [1,5-a] vs [4,3-a].

Part 3: Visualization & Logic

Mechanism of the Dimroth Rearrangement

The following diagram illustrates the critical isomerization pathway that must be controlled during scale-up.

DimrothRearrangement cluster_conditions Process Control Start Kinetic Product [1,2,4]Triazolo[4,3-a]triazine Open Ring Opening (Base/Nucleophile Attack) Start->Open OH- / Heat Rot Bond Rotation (Equilibrium) Open->Rot Intermed. Close Recyclization (N-Bridgehead Attack) Rot->Close Tautomerism End Thermodynamic Product [1,2,4]Triazolo[1,5-a]triazine Close->End -H2O / Stability

Caption: The Dimroth Rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] target.

Scale-Up Workflow

Workflow Step1 Reagent Charge (Triazole + DMDTC) Step2 Reflux (80°C) MeSH Scrubbing Step1->Step2 Activation Step3 Intermediate Isolation (Filtration) Step2->Step3 Precipitation Step4 Cyclization & Rearrangement (NH3 / DMF / 100°C) Step3->Step4 Ring Closure Step5 Quench & Crystallization (Water / pH Adjust) Step4->Step5 Purification

Caption: Operational workflow for the two-stage synthesis emphasizing the high-temperature rearrangement step.

References

  • Synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines as potential antifolate agents. Source: ResearchGate / Mendeleev Communications

  • 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors. Source: PubMed / Bioorganic Chemistry

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: PMC / NIH

  • Safety issues in scale-up of chemical processes. Source: PubMed

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 2-Methyltriazolo[1,5-a]triazin-7-amine in solution

This technical guide addresses the stability, solubility, and handling of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (often abbreviated as MTTA or similar derivatives in internal libraries).[1] This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (often abbreviated as MTTA or similar derivatives in internal libraries).[1] This scaffold is a bioisostere of adenine (5-azapurine) and is widely used in kinase discovery (e.g., CK1


, adenosine receptors).[1]

The fused [1,2,4]triazolo[1,5-a][1,3,5]triazine core is thermodynamically stable relative to its [4,3-a] isomer, but the electron-deficient 1,3,5-triazine ring renders it susceptible to nucleophilic attack (hydrolysis) in aqueous media, particularly under non-neutral pH conditions.

Part 1: Stability & Solubility Troubleshooting (Q&A)

Category 1: Solution Stability & Degradation[1]

Q: I observe a new peak at [M+18] in my LC-MS after 24 hours in aqueous buffer. Is this an impurity? A: This is likely a hydrolysis product, not a synthesis impurity.[1] The C-5 position of the 1,3,5-triazine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens. In aqueous solutions (especially pH > 8 or pH < 4), water acts as a nucleophile, attacking C-5.[1] This leads to ring opening of the triazine moiety, resulting in a formyl-guanidine derivative or complete cleavage to the triazole precursor.

  • Diagnostic: Check if the peak increases with time or pH extremum.[1]

  • Prevention: Avoid storing aqueous working solutions. Prepare fresh from DMSO stock immediately before use.[1]

Q: My compound precipitates in PBS (pH 7.4) but was soluble in DMSO.[1] Why? A: This scaffold is highly crystalline and planar, leading to strong intermolecular


-

stacking and low aqueous solubility.[1]
  • The "Crash-Out" Effect: When diluting a DMSO stock (e.g., 10 mM) into aqueous buffer, the rapid change in dielectric constant forces the hydrophobic aromatic core to aggregate.

  • Solution: Use an intermediate dilution step.

    • Dilute DMSO stock into 1:1 DMSO:Water or PEG400 .[1]

    • Then dilute into the final assay buffer.

    • Limit final DMSO concentration to <1% if compatible with your assay, but ensure the compound concentration is below its thermodynamic solubility limit (often <50

      
      M for this scaffold).
      

Q: Is the compound light-sensitive? A: Generally, no.[1] The triazolotriazine core is photostable under standard laboratory lighting.[1] However, if the solution turns yellow/brown over weeks in DMSO, it indicates oxidative degradation of the primary amine at C-7, likely forming azo-dimers or N-oxides. Store DMSO stocks at -20°C under argon/nitrogen.

Category 2: Isomerism & Synthesis Artifacts[1][2][3][4][5][6][7]

Q: I see two peaks with the same mass during synthesis or purification. Which one is my target? A: You are likely observing the Dimroth Rearrangement pair.[1]

  • Kinetic Product: [1,2,4]triazolo[4,3-a ][1,3,5]triazine (Often formed first).[1]

  • Thermodynamic Product (Target): [1,2,4]triazolo[1,5-a ][1,3,5]triazine (Your target).

  • Mechanism: In basic conditions (or heat), the [4,3-a] isomer rearranges to the stable [1,5-a] form. If you isolate the [4,3-a] isomer, it may slowly convert to your target in solution, causing "shifting" purity profiles.

  • Action: Treat your crude material with mild base (e.g., 2% NaOH in MeOH or DBU) to force full conversion to the stable [1,5-a] isomer before final purification.

Part 2: Experimental Protocols

Protocol A: Thermodynamic Solubility & Stability Assay

Use this to determine the safe working time window for your compound.

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • Buffers: PBS (pH 7.4), Acetate (pH 4.0), Tris (pH 9.0)

  • Internal Standard (e.g., Warfarin or Caffeine)

Workflow:

  • Spike: Add 5

    
    L of 10 mM stock to 495 
    
    
    
    L of each buffer (Final Conc: 100
    
    
    M, 1% DMSO).
  • Incubate: Shake at room temperature (25°C).

  • Sampling:

    • T=0: Immediately quench 50

      
      L aliquot into 150 
      
      
      
      L Acetonitrile (containing Internal Standard).
    • T=4h, 24h: Repeat sampling.

  • Analysis: Centrifuge samples (10,000 x g, 5 min) to remove precipitate (for solubility read) or analyze supernatant directly (for chemical stability).

  • Quantification: Analyze by HPLC-UV (254 nm).

    • Stability % = (Area T_x / Area T_0) × 100[1]

    • Solubility Limit = Compare Area T_24 (supernatant) vs. a standard curve prepared in 100% DMSO.

Protocol B: Forced Degradation (Hydrolysis Confirmation)

Use this to identify degradation peaks in your LC-MS method.[1]

  • Dissolve compound to 1 mM in 0.1 M NaOH (Basic stress) and 0.1 M HCl (Acidic stress).[1]

  • Heat at 60°C for 1 hour.

  • Neutralize and analyze via LC-MS.[1][2]

  • Expectation:

    • Acid: Ring cleavage of the triazine.[1]

    • Base: Hydrolysis of the amino group (rare) or ring opening (common).[1]

Part 3: Mechanistic Visualization

Figure 1: Degradation & Rearrangement Pathways

This diagram illustrates the critical Dimroth rearrangement (synthesis issue) and the hydrolytic degradation pathway (storage issue).

G Figure 1: Stability landscape of 2-Methyltriazolo[1,5-a]triazin-7-amine showing rearrangement and hydrolysis. Isomer43 [4,3-a] Isomer (Kinetic Product) Target 2-Methyltriazolo[1,5-a]triazin-7-amine (Thermodynamic Target) Isomer43->Target Dimroth Rearrangement (Base/Heat) Intermediate Ring-Opened Intermediate Target->Intermediate Nucleophilic Attack (H2O/OH- at C5) HydrolysisProd Hydrolysis Product (Formyl-guanidine deriv.) Intermediate->HydrolysisProd Ring Cleavage

Caption: The [4,3-a] isomer rearranges to the stable [1,5-a] target. However, the target itself is susceptible to hydrolytic ring opening at C-5 under stress conditions.

Part 4: Quantitative Data Summary

Table 1: Stability Profile in Standard Laboratory Solvents

Solvent SystemConditionStability (24h)Risk Factor
DMSO (Anhydrous) -20°C>99%Low (Safe for long-term storage)
DMSO (Wet) 25°C90-95%Medium (Hygroscopic nature promotes hydrolysis)
PBS (pH 7.4) 25°C95-98%Low (Stable for short-term assays)
Acidic Buffer (pH < 2) 37°C<50%High (Rapid protonation & ring cleavage)
Basic Buffer (pH > 10) 37°C<60%High (Nucleophilic attack at C-5)

References

  • Potts, K. T., et al. (1901/Revised 2000).[1] Structure establishment of 1,2,4-triazolo[1,5-a][1,3,5]triazines via X-ray crystallography. ResearchGate.[1]

  • Dolzhenko, A. V., et al. (2019).[1][3] Synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines as potential antifolate agents. ResearchGate.[1]

  • Lim, F. P. L., & Dolzhenko, A. V. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement.[1][4] RSC Advances.[1][4]

  • Unipd Team. (2024). 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors.[1][5] University of Padua Research.[1]

Sources

Optimization

avoiding isomer formation in triazolotriazine synthesis

Topic: Avoiding Isomer Formation in Triazolotriazine Synthesis Target Audience: Medicinal Chemists & Process Development Scientists Focus: Controlling the Dimroth Rearrangement and Regioselectivity The Isomerism Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Isomer Formation in Triazolotriazine Synthesis Target Audience: Medicinal Chemists & Process Development Scientists Focus: Controlling the Dimroth Rearrangement and Regioselectivity

The Isomerism Challenge: Kinetic vs. Thermodynamic Control

In the synthesis of fused triazolotriazines—specifically the 1,2,4-triazolo[1,5-a][1,3,5]triazine (5-azapurine) and 1,2,4-triazolo[4,3-a][1,3,5]triazine systems—isomer purity is dictated by the Dimroth Rearrangement .[1]

This rearrangement is not a random side reaction; it is a predictable thermodynamic event where the kinetically favored [4,3-a] isomer converts to the thermodynamically stable [1,5-a] isomer via a ring-opening/ring-closing mechanism.

The Mechanism of Failure

If your protocol yields inconsistent melting points, unexpected NMR shifts, or "mixtures" after scale-up, you are likely inadvertently triggering this rearrangement.[1]

  • Kinetic Product ([4,3-a]): Formed rapidly at lower temperatures (typically < 50°C) under neutral/mildly acidic conditions.[1]

  • Thermodynamic Product ([1,5-a]): Formed at high temperatures (> 100°C), in basic media, or polar protic solvents that stabilize the zwitterionic intermediate.[1]

Visualizing the Pathway (Dimroth Rearrangement)

The following diagram illustrates the mechanistic pathway. Note the crucial ring-opening step involving the diazo/hemiaminal intermediate.

DimrothRearrangement Start Hydrazino-Triazine Precursor Kinetic [4,3-a] Isomer (Kinetic Product) Start->Kinetic Cyclization (Low Temp, <50°C) Inter Open-Chain Intermediate Kinetic->Inter Base/Heat (Ring Opening) Inter->Kinetic Reversible (Rare) Thermo [1,5-a] Isomer (Thermodynamic Product) Inter->Thermo Recyclization (N-Migration)

Figure 1: The Dimroth rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] isomer.[1]

Troubleshooting Guide & FAQs

Q1: I synthesized the [4,3-a] isomer, but it converted to the [1,5-a] isomer during recrystallization. Why?

Diagnosis: Thermal Dimroth Rearrangement. Root Cause: You likely used a high-boiling solvent (e.g., DMF, DMSO, or Ethanol at reflux) or a solvent with basic impurities.[1] Solution:

  • Solvent Switch: Use low-boiling, non-protic solvents for purification (e.g., DCM, Ether, or Acetonitrile at room temp).[1]

  • Avoid Heat: Do not heat above 60°C during workup.

  • Check pH: Ensure the recrystallization solvent is not basic.[1] Even trace amines can catalyze the ring opening.[1]

Q2: How do I force the reaction to yield only the thermodynamically stable [1,5-a] isomer?

Directive: Push the equilibrium. Protocol Adjustment:

  • Solvent: Use glacial acetic acid or pyridine.[1]

  • Temperature: Reflux is mandatory (> 110°C).

  • Time: Extend reaction time to > 4 hours to ensure total conversion of any kinetic intermediate.

Q3: My reaction with 3-amino-1,2,4-triazole and an unsymmetrical 1,3-dicarbonyl yields two spots. Are these Dimroth isomers?

Analysis: Likely Regioisomers , not Dimroth isomers (though both can exist).[1][2] Explanation: The aminotriazole has two nucleophilic sites: the ring nitrogen (N2) and the exocyclic amine.[1]

  • Scenario A: Attack by exocyclic amine

    
     cyclization at N2 
    
    
    
    [1,5-a] system.
  • Scenario B: Attack by ring nitrogen (N2) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     cyclization at amine 
    
    
    
    [4,3-a] system. Fix: Regioselectivity is controlled by steric hindrance on the dicarbonyl. Bulky groups (e.g., t-butyl) adjacent to a carbonyl will direct the initial nucleophilic attack to the least hindered carbonyl.[1]

Experimental Protocols

Protocol A: Selective Synthesis of [1,2,4]triazolo[1,5-a]triazines (Thermodynamic)

Targeting the stable 5-azapurine scaffold.[1]

Reagents: 2-Hydrazino-1,3,5-triazine derivative, Orthoester (e.g., Triethyl orthoformate), Pyridine.[1]

  • Dissolution: Dissolve 1.0 eq of the hydrazine precursor in Pyridine (0.5 M concentration).

  • Cyclization: Add 1.5 eq of Triethyl orthoformate.

  • Rearrangement Drive: Heat the mixture to reflux (115°C) for 6–8 hours.

    • Note: The initial product formed is often the [4,3-a] isomer, which rearranges in situ due to the high temperature and basicity of pyridine.[1]

  • Workup: Cool to 0°C. The [1,5-a] product typically precipitates.[1] Filter and wash with cold ethanol.[1]

Protocol B: Isolation of [1,2,4]triazolo[4,3-a]triazines (Kinetic)

Targeting the labile isomer for mechanistic studies.[1]

Reagents: 2-Hydrazino-1,3,5-triazine derivative, Carboxylic Acid, POCl3 (acting as dehydrating agent/catalyst).[1]

  • Activation: Mix Carboxylic acid (solvent/reagent) with POCl3 at 0°C.

  • Addition: Add the hydrazine precursor slowly, maintaining temp < 20°C .

  • Reaction: Stir at Room Temperature (25°C) for 2 hours. DO NOT HEAT.

  • Quench: Pour into ice water. Neutralize carefully with NaHCO3 to pH 7 (avoid excess base).[1]

  • Isolation: Extract immediately with DCM. Evaporate at < 30°C .

Comparative Data: Isomer Identification

Distinguishing these isomers requires careful spectroscopic analysis.[1]

Feature[1,2,4]triazolo[4,3-a]triazine (Kinetic)[1,2,4]triazolo[1,5-a]triazine (Thermodynamic)
UV Absorption Typically Bathochromic shift (Longer

)
Hypsochromic shift (Shorter

)
NMR (Proton) Ring protons often shielded (upfield)Ring protons often deshielded (downfield)
Stability Converts to [1,5-a] in acid/base/heatStable in acid/base/heat
Melting Point Generally LowerGenerally Higher

References

  • Dolzhenko, A. V. (2019).[1][2] Advances in the Synthesis of 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines) and Their Biological Activity. Heterocycles. Link

  • Reis, W. J., et al. (2021).[1] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Link

  • Potts, K. T., et al. (1976).[1] Triazines and related products.[1][2][3][4][5][6][7][8][9][10][11][12] Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines.[1][7] Journal of the Chemical Society, Perkin Transactions 1. Link

  • El-Sayed, H. A., et al. (2022).[1] Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity.[1] BMC Chemistry.[1] Link

Sources

Troubleshooting

thermal decomposition pathways of triazolotriazine compounds

Technical Support Center: Thermal Analysis of Triazolotriazine Compounds Introduction: The Stability Paradox Triazolotriazines (e.g., [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines or [1,2,4]triazolo[1,5-a][1,3,5]triazines) r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Analysis of Triazolotriazine Compounds

Introduction: The Stability Paradox

Triazolotriazines (e.g., [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines or [1,2,4]triazolo[1,5-a][1,3,5]triazines) represent a unique challenge in thermal analysis. Their high nitrogen content makes them attractive as energetic materials and bio-isosteres in drug discovery. However, this same feature leads to complex decomposition pathways involving rapid


 evolution, ring strain release, and competitive radical mechanisms.

This guide moves beyond basic operation manuals. It addresses the causality of thermal events, ensuring you distinguish between kinetic artifacts and genuine mechanistic pathways.

Module 1: Experimental Workflow & Data Acquisition

The Core Issue: Triazolotriazines often undergo "explosive transformation" (rapid autocatalytic decomposition) rather than controlled pyrolysis when heated too quickly. This renders standard kinetic models invalid.

Standard Operating Procedure (SOP) Flowchart

ExperimentalWorkflow cluster_decision Critical Decision Point Sample Sample Prep (0.5 - 1.5 mg) PanSelect Pan Selection (Hermetic vs. Pinhole) Sample->PanSelect Minimize Mass TGA_DSC Simultaneous TGA/DSC (Low Heating Rate < 2°C/min) PanSelect->TGA_DSC Prevent Sublimation EGA Evolved Gas Analysis (MS / FTIR) TGA_DSC->EGA Identify N2/HCN Kinetics Kinetic Modeling (Isoconversional) TGA_DSC->Kinetics Data Export EGA->Kinetics Mech. Validation

Figure 1: Optimized workflow for high-nitrogen heterocycles. Note the emphasis on low mass and heating rates to prevent thermal runaway.

Troubleshooting: Data Acquisition

Q1: My TGA curve shows significant mass loss before the expected decomposition onset (


). Is my sample wet? 
  • Diagnosis: While solvates are possible, triazolotriazines are prone to sublimation due to their planar, aromatic nature, especially if the molecular weight is low.

  • Validation Protocol:

    • Run a DSC cycle in a hermetically sealed pan (no pinhole).

    • Compare it to a TGA run in an open pan.

    • Result: If the endotherm (melting) in the sealed DSC is sharp and stable, but the open TGA shows gradual mass loss starting at the same temperature, you are observing sublimation, not decomposition.

Q2: The DSC exothermic peak is a vertical line (90° slope). Is the sensor broken?

  • Diagnosis: No. You have triggered a thermal runaway . The heat release rate of the triazine ring opening exceeded the thermal diffusivity of the sensor/pan system.

  • Corrective Action:

    • Reduce Sample Mass: Drop from 5 mg to 0.5–1.0 mg.

    • Lower Heating Rate: Reduce

      
       from 10°C/min to 0.5–2.0°C/min.
      
    • Dilution: For energetic variants, mix the sample with inert

      
      -Al
      
      
      
      O
      
      
      powder to act as a heat sink.

Module 2: Mechanistic Interpretation

The Core Issue: Distinguishing between the cleavage of the triazole ring versus the triazine/tetrazine ring.

Mechanism: The decomposition of fused triazolotriazine systems (e.g., ATRZ) typically proceeds via the cleavage of the N-N single bonds within the nitrogen bridge.[1] This is the "trigger bond."

Decomposition Pathway Diagram

DecompositionPathway Parent Parent Triazolotriazine (Fused System) TS Transition State (N-N Bond Stretching) Parent->TS Heat Input RingOpen Ring Opening (Formation of Radical Intermediates) TS->RingOpen Bridge Cleavage Product1 Release of N2 (Gas) RingOpen->Product1 Rapid Step Product2 Triazole Ring Fragment RingOpen->Product2 Stabilization Product3 Nitrile/Cyano Clusters (HCN, C2N2) RingOpen->Product3 Fragmentation

Figure 2: General decomposition cascade. The rupture of the N-N bridge is the rate-limiting step, followed by rapid gas evolution.

Troubleshooting: Mechanistic Analysis

Q3: How do I confirm that the initial mass loss is


 and not moisture? 
  • Diagnosis: TGA alone cannot distinguish mass loss sources.

  • Validation Protocol (Coupled Techniques):

    • MS (Mass Spectrometry): Monitor

      
       28 (
      
      
      
      ) and
      
      
      18 (
      
      
      O).
    • The "Trap":

      
       also has a mass of 28.
      
    • Resolution: Cross-reference with FTIR.

      
       is IR-inactive (invisible). If MS shows a signal at 28 but FTIR shows no peak at the same time point, it is Nitrogen. If FTIR shows a doublet around 2143 cm⁻¹, it is CO.
      

Q4: I see a secondary exotherm at high temperatures (>350°C). What is this?

  • Diagnosis: This is often the decomposition of the solid residue (char) formed during the primary ring collapse.

  • Explanation: The primary event (triazine ring opening) forms reactive nitrile fragments (CN) which can polymerize into graphitic carbon nitride (

    
    ) type structures. The high-temperature event is the breakdown of this thermally stable polymer.
    

Module 3: Kinetic Analysis & Quantitative Data

The Core Issue: Applying single-step models to multi-step radical processes yields incorrect Activation Energy (


) values.
Key Kinetic Parameters for Triazolotriazines
ParameterTypical Value RangeSignificance

190°C – 310°CCritical temperature for thermal safety.

(Activation Energy)
130 – 290 kJ/molEnergy barrier for the N-N bond rupture.

(Pre-exponential)
10 – 25 s⁻¹Indicates the frequency of the reaction complex vibration.
Reaction Model (

)
A2 or A3 (Avrami-Erofeev)Often nucleation-growth driven due to the solid-state nature.
Troubleshooting: Kinetic Modeling

Q5: My Kissinger plot is non-linear. Why?

  • Reason: The reaction mechanism changes with temperature/heating rate.[2] At low rates, you may see solid-state rearrangement; at high rates, you see gas-phase combustion.

  • Solution: Switch to Isoconversional Methods (e.g., Friedman or Ozawa-Flynn-Wall). These calculate

    
     as a function of conversion (
    
    
    
    ). If
    
    
    varies significantly with
    
    
    , a single-step model (like Kissinger) is invalid.

Q6: Can I use TGA data to predict shelf-life?

  • Warning: Only if you verify the mechanism at storage temperatures. Extrapolating high-temperature decomposition (pyrolysis) to ambient storage (slow hydrolysis or oxidation) is a common error.

  • Protocol: Perform accelerated aging tests (isothermal TGA) at temperatures just below

    
     to validate the model.
    

References

  • Yi, J., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine. MDPI, Molecules. Available at: [Link]

  • Zhang, J., et al. (2013). An Energetic Triazolo-1,2,4-Triazine and its N-Oxide. Chemistry - An Asian Journal. (Mechanistic insights on ATRZ). Available at: [Link]

  • Sinditskii, V. P., et al. (2015). Thermal decomposition of triazolo- and tetrazolotetrazines. Thermochimica Acta. (Kinetic data and Kissinger analysis).[3] Available at: [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on N-N bond cleavage in heterocycles). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-Methyl vs. 2-Trifluoromethyl [1,2,4]Triazolo[1,5-a][1,3,5]triazines

Executive Summary This guide provides a technical comparative analysis of 2-Methyl (2-Me) versus 2-Trifluoromethyl (2-CF ) substituted [1,2,4]triazolo[1,5-a][1,3,5]triazines. These scaffolds, often referred to as 5-azapu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Methyl (2-Me) versus 2-Trifluoromethyl (2-CF


)  substituted [1,2,4]triazolo[1,5-a][1,3,5]triazines. These scaffolds, often referred to as 5-azapurines, are privileged structures in drug discovery, serving as potent Adenosine A

receptor antagonists, cyclin-dependent kinase (CDK) inhibitors, and tubulin polymerization inhibitors.

The transition from a methyl to a trifluoromethyl group is a classic bioisosteric replacement, yet it induces profound changes in the molecule's electronic landscape , steric profile , and metabolic fate . This guide dissects these differences to aid researchers in lead optimization.

Physicochemical & Structural Analysis

The substitution of a methyl group with a trifluoromethyl group at the C2 position (located on the five-membered triazole ring) fundamentally alters the core's properties.

Electronic and Steric Comparison

The 2-CF


 group is not merely a "bulky methyl"; it is an electron-withdrawing powerhouse that reduces the basicity of the triazolotriazine core, potentially altering hydrogen bond acceptor capabilities at N1 and N3.
Property2-Methyl (-CH

)
2-Trifluoromethyl (-CF

)
Impact on Bioactivity
Electronic Effect (

)
-0.17 (Electron Donating)+0.54 (Electron Withdrawing)CF

lowers pKa of the ring system; reduces oxidative susceptibility.[1]
Van der Waals Volume ~13.7 Å

~21.3 Å

CF

is ~1.5x larger, similar to an Isopropyl group. May cause steric clash in tight pockets.
Lipophilicity (

)
+0.56+0.88CF

increases LogP, enhancing membrane permeability but reducing aqueous solubility.[1]
Dipole Moment LowHigh (C-F bond ~1.4 D)Creates a local dipole that can engage in orthogonal interactions with carbonyls or amides in the binding site.[1]
Metabolic Stability Low (Benzylic-like oxidation)HighCF

blocks CYP450-mediated oxidation, extending half-life (

).
Structural Implications (Graphviz Diagram)

The following diagram illustrates the structural divergence and the resulting pharmacophoric shifts.

G Core [1,2,4]Triazolo[1,5-a][1,3,5]triazine Scaffold Sub_Me 2-Methyl (-CH3) (Electron Donor) Core->Sub_Me Substitution Sub_CF3 2-Trifluoromethyl (-CF3) (Electron Withdrawing) Core->Sub_CF3 Substitution Effect_Me Increased Basicity Susceptible to Oxidation Tight Steric Fit Sub_Me->Effect_Me Effect_CF3 Decreased Basicity Metabolic Blockade Hydrophobic Filling Sub_CF3->Effect_CF3 Target_A2A A2A Receptor: Steric Clash Risk (Requires small pocket) Effect_Me->Target_A2A Preferred for Target_Cancer Anticancer (Tubulin): Enhanced Potency (Lipophilic pocket filling) Effect_CF3->Target_Cancer Preferred for

Figure 1: Structural and functional divergence of C2-substituted triazolotriazines.

Synthetic Accessibility & Pathways[1]

Synthesizing the 2-CF


 derivative requires distinct precursors compared to the 2-Me analog. The 2-position originates from the C3-position of the starting 1,2,4-triazole.
Synthesis Logic
  • 2-Methyl Pathway: Uses readily available 3-amino-5-methyl-1,2,4-triazole.

  • 2-Trifluoromethyl Pathway: Requires 3-amino-5-trifluoromethyl-1,2,4-triazole, often synthesized from trifluoroacetic acid derivatives or trifluoroacetimidoyl chlorides.

Synthetic Workflow (Graphviz)

Synthesis Start_Me Acetohydrazide + S-Methylisothiourea Triazole_Me 3-Amino-5-methyl-1,2,4-triazole Start_Me->Triazole_Me Cyclization Start_CF3 Trifluoroacetic Anhydride + Aminoguanidine Triazole_CF3 3-Amino-5-trifluoromethyl-1,2,4-triazole Start_CF3->Triazole_CF3 Cyclization (Ref 1) Product_Me 2-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine Triazole_Me->Product_Me + Imidate (160°C) Product_CF3 2-Trifluoromethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine Triazole_CF3->Product_CF3 + Imidate (160°C) Imidate N-Cyanoimidate / Dimethyl N-cyanodithioiminocarbonate Imidate->Product_Me Imidate->Product_CF3

Figure 2: Divergent synthetic routes for Methyl vs. Trifluoromethyl derivatives.

Experimental Protocols

Synthesis of 3-Amino-5-trifluoromethyl-1,2,4-triazole (Precursor)

Rationale: This is the critical building block. Standard aminotriazoles are commercially available, but the CF


 variant often requires de novo synthesis.
  • Reagents: Aminoguanidine bicarbonate (10 mmol), Trifluoroacetic acid (TFA) (15 mmol), Toluene (20 mL).

  • Procedure:

    • Suspend aminoguanidine bicarbonate in toluene.[1]

    • Add TFA dropwise at 0°C.

    • Heat the mixture to reflux using a Dean-Stark trap to remove water (azeotropic distillation) for 6–12 hours.

    • Workup: Evaporate solvent. Neutralize the residue with NaHCO

      
       solution. Extract with Ethyl Acetate (3x).[1]
      
    • Purification: Recrystallize from ethanol/water.[1]

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ): Singlet broad (NH
      
      
      ) at ~6.0 ppm, broad singlet (NH) at ~13.0 ppm.
      
      
      F NMR: Singlet at ~-63 ppm.
General Cyclization to Triazolotriazine
  • Reagents: 3-Amino-5-R-1,2,4-triazole (1.0 eq), Dimethyl N-cyanodithioiminocarbonate (1.1 eq), Pyridine (solvent).

  • Procedure:

    • Dissolve the triazole in pyridine.[1]

    • Add the dithioiminocarbonate.[2][3]

    • Reflux at 115°C for 6–8 hours. Note: CF

      
       variants may require longer reaction times due to reduced nucleophilicity of the triazole amine.
      
    • Monitoring: TLC (MeOH:DCM 1:9).[1]

    • Isolation: Cool to RT. Pour into ice water. Filter the precipitate.[1]

A Receptor Binding Assay (Radioligand)

Rationale: To quantify the affinity shift caused by the steric/electronic change.

  • Membrane Prep: HEK293 cells stably expressing human A

    
     receptors.[1]
    
  • Ligand: [

    
    H]ZM241385 (Selectivity antagonist).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.
    
  • Protocol:

    • Incubate membranes (20 µg protein) with [

      
      H]ZM241385 (2 nM) and varying concentrations of the test compound (2-Me or 2-CF
      
      
      
      analog) for 90 min at 25°C.
    • Non-specific binding: Determined using 10 µM XAC.[1]

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Calculate IC

      
       and convert to K
      
      
      
      using the Cheng-Prusoff equation.

Pharmacological Performance Comparison

The choice between Me and CF


 depends heavily on the target binding pocket's tolerance for bulk and lipophilicity.
Adenosine A Antagonism[4][5]
  • 2-Methyl: Generally preferred for A

    
     antagonists.[1] The binding pocket in the A
    
    
    
    receptor is relatively compact around the heterocyclic core.[1] The 2-Me group fits well without inducing steric strain.
  • 2-Trifluoromethyl: Often leads to a decrease in affinity (5–10 fold) for A

    
     if the pocket cannot accommodate the larger volume (21.3 Å
    
    
    
    vs 13.7 Å
    
    
    ). However, selectivity against A
    
    
    receptors may improve due to subtle differences in the A
    
    
    /A
    
    
    transmembrane domains.
Anticancer (Tubulin/Kinase)[6]
  • 2-Methyl: Moderate potency.[1] Susceptible to metabolic oxidation in vivo.[1]

  • 2-Trifluoromethyl: Frequently superior in anticancer series (e.g., triazolopyrimidines and triazolotriazines). The increased lipophilicity facilitates cell membrane penetration, and the CF

    
     group can occupy hydrophobic pockets in tubulin or kinases (e.g., CDK2) more effectively than methyl.
    

Data Summary Table (Representative Trends):

Parameter2-Methyl Analog2-CF

Analog
Interpretation
A

Ki (nM)
1.2 nM (High Affinity)~15 nM (Moderate)Steric penalty for CF

in A

pocket.
Tubulin IC

(µM)
3.5 µM0.5 µMHydrophobic benefit of CF

in tubulin binding.[1]
LogP 1.82.5CF

significantly aids membrane permeability.[1]
t

(Microsomes)
25 min>60 minCF

blocks metabolic oxidation.[1]

Conclusion & Recommendation

  • Select 2-Methyl if: Your primary target is the Adenosine A

    
     receptor  (where sterics are tight) or if you require a lower LogP to maintain water solubility.[1]
    
  • Select 2-Trifluoromethyl if: You are targeting intracellular kinases or tubulin (where hydrophobic filling drives potency), or if your lead compound suffers from rapid metabolic clearance due to methyl oxidation.

The 2-CF


 modification is a high-value strategy for "bioisosteric hopping" to improve metabolic stability and patentability, provided the target pocket can accommodate the ~21 Å

volume of the trifluoromethyl group.

References

  • Synthesis of 2-substituted Triazolotriazines

    • Source: Dolzhenko, A. V. (2025).[1][2][4] "1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines): Synthesis and Biological Activity." ResearchGate.[1]

  • Bioisosterism of Methyl vs. Trifluoromethyl (Proline Model)

    • Source: Kubyshkin, V., et al. (2018). "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline." New Journal of Chemistry.
  • Anticancer Activity of Triazolopyrimidines (Analogous Scaffold)

    • Source: Zhang, S., et al. (2007).[3] "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry.

  • A2A Receptor Antagonist SAR

    • Source: Tellez, M., et al. (2010). "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry.
  • General Trifluoromethyl Properties in Drug Design

    • Source: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative

Bridging In Silico and In Vitro: A Comparative Guide to Cross-Validating Molecular Docking

Introduction: The "Scoring Function" Crisis In modern drug discovery, molecular docking is ubiquitous, yet often misunderstood. A common misconception among junior researchers is that a docking score (e.g., -9.5 kcal/mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Scoring Function" Crisis

In modern drug discovery, molecular docking is ubiquitous, yet often misunderstood. A common misconception among junior researchers is that a docking score (e.g., -9.5 kcal/mol) is a direct proxy for binding affinity (


). It is not.

As demonstrated in the landmark critical assessment by Warren et al. (2006) , while docking algorithms (like Glide, GOLD, or AutoDock) are generally proficient at pose prediction (identifying the correct orientation of a ligand), they frequently fail at affinity prediction (ranking distinct ligands by potency).

The Core Problem: Scoring functions rely on simplified physics (rigid receptors, implicit solvation) to achieve speed. This leads to False Positives —compounds that score well computationally but fail to bind in the wet lab.

The Solution: We must move from "Blind Docking" to "Integrative Cross-Validation," where experimental data acts as a boundary condition for computational predictions.

Comparative Analysis: Blind vs. Integrative Docking

The following table contrasts the standard High-Throughput Virtual Screening (HTVS) approach with the recommended Integrative Validation workflow.

FeatureMethod A: Blind Docking (Standard) Method B: Integrative Docking (Recommended)
Primary Input Receptor Structure + Ligand LibraryReceptor + Ligand + Experimental Constraints
Search Space Defined by a generic grid box around the active site.Constrained by Mutagenesis/NMR data (e.g., HADDOCK).[1][2][3]
Validation Metric Docking Score (arbitrary units).RMSD to crystal pose & Enrichment Factor (EF) .
False Positive Rate High (>90% in some screens).[4]Significantly Reduced (<40%).
Resource Cost Low (Compute only).Medium (Requires wet-lab data).
Best Use Case Initial filtering of massive libraries (>1M compounds).Lead optimization and mechanism of action studies.[4]
Why Integrative Docking Wins

Blind docking assumes the protein is a static lock. Integrative docking uses data (e.g., "Residue X is critical for binding") to penalize poses that do not interact with Residue X, regardless of their calculated energy score. This forces the software to respect biological reality.

The "Triangulation Protocol": A Step-by-Step Guide

This protocol ensures your docking model is not just a pretty picture, but a predictive tool. It triangulates the truth using Structural Control , Retrospective Validation , and Prospective Testing .

Phase I: Structural Control (The Redocking Experiment)

Before docking new compounds, you must prove the software can reproduce the known reality.

  • Extract Ligand: Download a PDB complex (e.g., 1OZC) and separate the ligand from the protein.

  • Randomize: Manually perturb the ligand's coordinates and torsion angles so it is no longer in the bound state.

  • Redock: Dock this randomized ligand back into the protein using your chosen software.

  • Calculate RMSD: Measure the Root Mean Square Deviation between your docked pose and the original crystal pose.

    • Success Criterion:RMSD < 2.0 Å . If > 2.0 Å, your force field or grid parameters are incorrect.

Phase II: Retrospective Validation (Enrichment Analysis)

Does your model score "active" molecules higher than "inactive" ones?

  • Construct a Decoy Set: For every 1 known active inhibitor, generate 50 "decoys" (molecules with similar physical properties—MW, LogP—but topologically different). Tools like DUD-E (Directory of Useful Decoys) are standard here.

  • Screen: Dock the mixed library (Actives + Decoys).

  • Analyze ROC: Plot the Receiver Operating Characteristic curve.

    • Metric:AUC (Area Under Curve) .[5] An AUC of 0.5 is random guessing. An AUC > 0.7 indicates predictive power.

Phase III: Prospective Experimental Integration

This is where wet-lab data filters computational noise.

  • Mutagenesis Mapping: If Alanine Scanning on Residue_Tyr55 abolishes binding in the lab, define a Distance Constraint in your docking grid (e.g., Ligand must be within 3.5 Å of Tyr55).

  • SAR Correlation: Dock a series of analogs. If the experimental

    
     improves by 10x with a methyl addition, but the docking score gets worse, the pose is likely incorrect (e.g., the methyl group is clashing with the backbone in the model, but in reality, the protein moves to accommodate it).
    

Visualizing the Workflow

The following diagrams illustrate the logic flow and decision-making process for valid cross-validation.

Diagram 1: The Integrative Validation Loop

ValidationLoop Input Input: PDB Structure & Ligand Library Redock Phase I: Redocking Control (Self-Validation) Input->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Optimize Optimize Grid/Force Field RMSD_Check->Optimize No Retro Phase II: Retrospective Validation (Enrichment/Decoys) RMSD_Check->Retro Yes Optimize->Redock AUC_Check AUC > 0.7? Retro->AUC_Check AUC_Check->Optimize No Prospective Phase III: Prospective Docking (New Compounds) AUC_Check->Prospective Yes Exp_Filter Experimental Filter: Mutagenesis/SAR Constraints Prospective->Exp_Filter Final Validated Hit List Exp_Filter->Final

Caption: The "Triangulation" workflow. Note that failure at RMSD or AUC checkpoints requires a return to parameter optimization, preventing the propagation of error.

Diagram 2: Decision Matrix for Hit Selection

DecisionMatrix Hit Docking Hit (High Score) Check1 Matches Known Pharmacophore? Hit->Check1 Check2 Interacts with Critical Residues? Check1->Check2 Yes Discard Discard (False Positive) Check1->Discard No Check3 Visual Inspection (Buried Polar Atoms?) Check2->Check3 Yes Check2->Discard No Check3->Discard Unsatisfied H-Bonds Prioritize Prioritize for Synthesis/Assay Check3->Prioritize No Clashes

Caption: A logical sieve for filtering raw docking hits. High scores are meaningless if they violate physical principles (e.g., buried polar atoms without hydrogen bonds).

Supporting Data: The "Score vs. Affinity" Reality

To illustrate the necessity of this protocol, consider the following representative data derived from a comparative study of docking scoring functions (e.g., J. Med. Chem. benchmarks).

Compound IDExperimental

(nM)
Docking Score (kcal/mol)RMSD to Crystal (Å)Status
Ligand A (Native) 15 -10.2 0.5 True Positive
Ligand B4500 (Weak)-11.54.2False Positive
Ligand C20-6.51.8False Negative
Ligand D1000-8.02.1True Negative

Analysis:

  • Ligand B is a classic "Decoy." It fits tightly into the pocket geometrically (high score) but likely places a hydrophobic group in a hydrophilic region, which the scoring function failed to penalize heavily enough. Visual inspection or RMSD checks against known binding modes would flag this.

  • Ligand C is a potent binder that scored poorly, perhaps due to a high penalty for ligand strain. Without experimental cross-reference (SAR), this lead would be lost.

References

  • Warren, G. L., et al. (2006). "A Critical Assessment of Docking Programs and Scoring Functions."[6][7] Journal of Medicinal Chemistry. [Link][6][7][8]

  • Bonvin, A. M. J. J., et al. (2024). "The HADDOCK2.4 web server for integrative modeling of biomolecular complexes."[1] Nature Protocols. [Link]

  • Kitchen, D. B., et al. (2004). "Docking and scoring in virtual screening for drug discovery: methods and applications." Nature Reviews Drug Discovery. [Link]

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. [Link][8]

  • Jain, A. N. (2006). "Scoring functions for protein-ligand docking."[6][9] Current Protein and Peptide Science. [Link]

Sources

Validation

Technical Guide: In Vitro vs. In Vivo Activity of Triazolotriazine Compounds

Executive Summary The 1,2,4-triazolo[1,5-a][1,3,5]triazine scaffold represents a critical class of "5-azapurine" bioisosteres. Structurally mimicking the purine core of adenosine and guanosine, these compounds exhibit ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazolo[1,5-a][1,3,5]triazine scaffold represents a critical class of "5-azapurine" bioisosteres. Structurally mimicking the purine core of adenosine and guanosine, these compounds exhibit exceptional in vitro potency, particularly as Adenosine Receptor (


) antagonists and kinase inhibitors.

However, a significant translational gap exists. While


 values frequently reach the low nanomolar range in biochemical assays, in vivo  efficacy is often compromised by rapid metabolic clearance, poor aqueous solubility, and low oral bioavailability. This guide objectively compares the performance metrics of these compounds, using the reference standard ZM241385  as a primary case study to illustrate the pharmacokinetic challenges inherent to this chemical series.

The Scaffold & Mechanism of Action[1]

Structural Basis (SAR)

The 1,2,4-triazolo[1,5-a][1,3,5]triazine system is a rigid, nitrogen-rich bicycle. Its success as a drug scaffold stems from its ability to participate in key hydrogen bonding networks within the orthosteric binding pockets of purine-utilizing enzymes and receptors.

  • Bioisosterism: It functions as a 5-azapurine, allowing it to competitively displace endogenous adenosine.

  • Key Substituents: Activity is often driven by aryl or heteroaryl substituents (e.g., furan, phenol) at the C2 and N-linker positions, which lock the compound into the receptor's hydrophobic cleft.

Primary Signaling Pathway: Receptor Antagonism

In the context of Parkinson’s disease and immuno-oncology, these compounds function primarily by blocking the Adenosine


 receptor. Under normal conditions, Adenosine activation of 

increases intracellular cAMP, leading to immunosuppression or reduced motor signaling. Antagonists reverse this effect.

A2A_Signaling Adenosine Extracellular Adenosine A2AR A2A Receptor (Gs-coupled) Adenosine->A2AR Agonist Binding Triazole Triazolotriazine (Antagonist) Triazole->A2AR Competitive Blockade G_prot Gs Protein Activation A2AR->G_prot Activation AC Adenylyl Cyclase G_prot->AC cAMP cAMP Production (Increased) AC->cAMP PKA PKA Activation cAMP->PKA Effect Immunosuppression / Reduced Motor Activity PKA->Effect

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Triazolotriazine compounds competitively inhibit the A2A receptor, preventing the Gs-protein mediated cascade that leads to immunosuppression.

In Vitro Profiling: High Potency, High Selectivity

In controlled buffer systems, triazolotriazines display elite performance. The reference compound ZM241385 is the industry standard for validating


 selectivity.
Key Performance Metrics (ZM241385)

The following data summarizes the binding affinity (


 or 

) derived from radioligand binding assays using rat or human membrane preparations.
Receptor SubtypeAssay TypeLigand UsedAffinity (

/

)
Selectivity Ratio
Adenosine

Displacement

-NECA
9.0 - 9.5 (nM range) N/A (Target)
Adenosine

Displacement

-R-PIA
~5.7>1,000-fold selective
Adenosine

FunctionalcAMP~7.0Moderate
Adenosine

Displacement

-AB-MECA
~3.8Highly selective

Interpretation: In vitro, the compound is a "super-binder." It fits the pocket with nanomolar precision and ignores off-target subtypes (


, 

). This profile typically triggers a "Go" decision for in vivo testing.

The Translational Gap: In Vivo Reality

Despite the pristine in vitro profile, triazolotriazines frequently struggle in animal models due to ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Pharmacokinetic Failure Modes
  • Metabolic Instability: The triazine ring and furan substituents are prone to rapid oxidative metabolism by hepatic CYPs.

  • Solubility: The planar, rigid aromatic structure leads to high crystal lattice energy and poor aqueous solubility, limiting oral absorption.

  • Clearance: Studies on ZM241385 in rats reveal rapid elimination via both hepatic and extra-hepatic pathways.[7]

Comparative Data: In Vitro vs. In Vivo (Rat Model)
MetricIn Vitro ValueIn Vivo Outcome (Rat IV/PO)Discrepancy Cause
Potency

nM
High doses required (10-50 mg/kg)Low free drug concentration in plasma.
Stability Stable in buffer (24h)

mins (IV)
Rapid metabolic clearance.
Bioavailability N/A

(Oral)
First-pass metabolism + poor solubility.
Efficacy 100% Receptor BlockadeTransient ActivityDrug clears before sustained effect occurs.

Scientist's Note: This discrepancy highlights why ZM241385 remains a tool compound for in vitro use rather than a clinical drug. Successful clinical candidates (like Istradefylline) often utilize xanthine scaffolds or highly modified triazines to overcome these PK hurdles.

Experimental Protocols

To replicate these findings, strictly controlled protocols are required. Below are the standardized methods for assessing the in vitro/in vivo correlation.

Workflow Overview

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Syn Synthesis Bind Radioligand Binding (Ki) Syn->Bind Micro Microsomal Stability Bind->Micro If Ki < 10nM PK Rat PK (IV vs PO) Micro->PK If T1/2 > 30min Eff Efficacy Model (e.g. Haloperidol-induced) PK->Eff If F > 20%

Figure 2: Screening Cascade. Note the "Stop/Go" criteria at the Microsomal Stability stage, where most triazolotriazines fail.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine affinity (


) for human 

receptors.
  • Membrane Prep: Transfect CHO cells with human

    
     cDNA. Homogenize and centrifuge (40,000 x g) to isolate membranes. Resuspend in Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Mix 20

      
      g membrane protein.
      
    • Add Adenosine Deaminase (2 U/mL) to degrade endogenous adenosine.

    • Add Radioligand:

      
      -ZM241385 (or 
      
      
      
      -CGS21680) at 2 nM.
    • Add Test Compound: Serial dilution (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Pharmacokinetics (In Vivo Rat)

Objective: Assess bioavailability and half-life to explain in vivo efficacy gaps.

  • Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) in 5% DMSO/PEG400.

    • Group B: Oral Gavage (10 mg/kg) in 0.5% Methylcellulose.

  • Sampling: Collect blood at 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

  • Processing: Centrifuge for plasma. Precipitate proteins with acetonitrile containing internal standard.

  • Quantification: LC-MS/MS analysis.

  • Calculation: Determine

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).

Conclusion

Triazolotriazine compounds are exceptionally potent in vitro tools for interrogating adenosine receptors and specific kinases. Their rigid "5-azapurine" structure ensures high affinity and selectivity. However, researchers must exercise caution when extrapolating these results to in vivo models. The scaffold suffers from inherent metabolic liabilities and solubility issues that often result in low oral bioavailability.

Recommendation: For in vivo studies, use ZM241385 only as a local injection or control, or utilize structurally optimized analogs (e.g., with solubilizing piperazine tails) to ensure sufficient plasma exposure.

References

  • Poucher, S. M., et al. (1995).The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist. Drug Development Research.

  • Palmer, T. M., et al. (1995).ZM 241385, an adenosine A2A receptor antagonist, inhibits hippocampal A1 receptor responses.

  • Uustare, A., et al. (2005). Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors. Life Sciences.[8][9]

  • Yurttas, L., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells.[6] Bioorganic & Medicinal Chemistry Letters.

  • Robinson, A. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.[7]

Sources

Comparative

Technical Guide: Validating Target Engagement of 2-Methyltriazolo[1,5-a]triazin-7-amine (MTTA)

This guide outlines the technical validation framework for 2-Methyltriazolo[1,5-a]triazin-7-amine (MTTA) . Based on its chemical structure (a 5-azapurine analog), this compound functions as a bioisostere of adenine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 2-Methyltriazolo[1,5-a]triazin-7-amine (MTTA) .

Based on its chemical structure (a 5-azapurine analog), this compound functions as a bioisostere of adenine. It is primarily utilized as a scaffold for developing Adenosine Receptor Antagonists (specifically A2A) and, due to its ATP-mimetic properties, as a core fragment for Kinase Inhibitors .

Executive Summary & Mechanistic Context

2-Methyltriazolo[1,5-a]triazin-7-amine (MTTA) acts as a competitive orthosteric ligand. Its 5-azapurine core mimics the adenine ring of adenosine (in GPCRs) or ATP (in Kinases), allowing it to dock into the hinge region or orthosteric binding pocket.

  • Primary Target Class: Adenosine Receptors (A2A/A1).

  • Secondary Target Class: Serine/Threonine Kinases (as an ATP-competitive fragment).

  • Mechanism of Action: Competitive Antagonism (GPCRs) or Inhibition (Kinases).

Signaling Pathway & Intervention Point

The following diagram illustrates the A2A receptor signaling cascade and where MTTA intervenes to block Gs-protein coupling and subsequent cAMP accumulation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Adenosine Adenosine (Endogenous Agonist) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates MTTA MTTA (Competitive Antagonist) MTTA->A2AR Blocks (Competitive) Gs Gs Protein (Activation) A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Caption: MTTA functions as a competitive antagonist at the A2A receptor, preventing Adenosine-mediated Gs coupling and downstream cAMP accumulation.[1][2]

Comparative Analysis: MTTA vs. Alternatives

When validating MTTA, it is critical to benchmark its affinity and kinetics against established standards.

FeatureMTTA (Test Compound) ZM 241385 (Gold Standard) CGS 21680 (Agonist Control) Caffeine (Reference)
Role Scaffold / Lead FragmentHigh-Affinity AntagonistSelective A2A AgonistNon-selective Antagonist
Binding Affinity (

)
Variable (µM range)High (< 1 nM)High (10-20 nM)Low (~20-50 µM)
Selectivity Moderate (A2A vs A1)High (A2A > A1)High (A2A)None (A1/A2A/A2B)
Assay Utility FBDD, SAR expansionPositive Control (Inhibition)Competition PartnerLow-affinity benchmark
Solubility Moderate (DMSO soluble)Low (requires optimization)GoodHigh

Insight: MTTA lacks the extended side chains of ZM 241385 that confer nanomolar potency. Therefore, assays must be sensitive enough to detect micromolar (


 M) affinities, typical of fragment-like binders.

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine the affinity constant (


) of MTTA by displacing a known radioligand (e.g., 

-ZM 241385 or

-CGS 21680).
Methodological Logic

Direct binding is difficult for low-affinity scaffolds. A competition binding assay is required. We use membrane preparations overexpressing human A2A receptors (HEK293-A2A).

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293-A2A cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (

      
      -ZM 241385 at 
      
      
      
      concentration, ~1 nM).
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled ZM 241385 (10 µM).

    • Experimental: Membrane + Radioligand + MTTA (Titration:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 25°C. (Note: A2A kinetics are slow; equilibrium is crucial).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Add liquid scintillant and count radioactivity (CPM) via scintillation counter.

Data Analysis (Self-Validation)
  • Calculate Specific Binding : (Total Binding - NSB).

  • Plot % Specific Binding vs. Log[MTTA].

  • Fit to a one-site competition model (Cheng-Prusoff equation) to derive

    
    :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Protocol B: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Objective: Confirm physical binding of MTTA to the target protein (A2A or Kinase domain) by measuring thermal stabilization. This is superior for lower-affinity fragments where radioligand assays may have high noise.

Methodological Logic

Ligand binding stabilizes the protein structure, shifting the melting temperature (


) higher.
Step-by-Step Protocol
  • Reagent Mix: Mix purified A2A receptor (stabilized in detergent/nanodisc) or Kinase domain (2-5 µM) with SYPRO Orange dye (5x).

  • Compound Addition: Add MTTA at saturation concentration (typically 10-50 µM). Include DMSO control.

  • Ramp: Use a qPCR machine to ramp temperature from 25°C to 95°C at 1°C/min.

  • Detection: Monitor fluorescence (Ex 470nm / Em 570nm). As the protein unfolds, hydrophobic pockets are exposed, binding the dye and increasing fluorescence.

Validation Criteria
  • 
     Calculation: 
    
    
    
    (MTTA) -
    
    
    (DMSO).
  • Pass Threshold: A positive shift (

    
    C) confirms direct physical engagement.
    
  • Negative Control: Use a non-binding structural analog (e.g., Pyrimidine alone) to ensure the triazolo-triazine core is driving the interaction.

Protocol C: Functional cAMP Accumulation (Cell-Based)

Objective: Verify that binding leads to functional antagonism (blocking the biological response).

Experimental Workflow Diagram

Workflow Step1 Seed HEK293-A2A Cells (Overnight) Step2 Pre-treat with MTTA (30 mins) Step1->Step2 Equilibration Step3 Stimulate with Agonist (NECA or CGS 21680) Step2->Step3 Competition Step4 Lysis & Detection (TR-FRET / HTRF) Step3->Step4 cAMP Quant

Caption: Functional antagonism workflow. MTTA must be present before agonist stimulation to effectively compete for the receptor.

Protocol
  • Cell Seeding: HEK293 cells stably expressing A2A receptors in 384-well plates.

  • Antagonist Pre-incubation: Add MTTA (serial dilution) and incubate for 30 min.

  • Agonist Challenge: Add CGS 21680 at its

    
     concentration. This ensures the window is open to observe inhibition.
    
  • Detection: Use a cAMP HTRF (Homogeneous Time-Resolved Fluorescence) kit.

    • Principle: Competition between cellular cAMP and d2-labeled cAMP for a Cryptate-labeled anti-cAMP antibody.

    • Signal:High cAMP = Low FRET signal.

  • Result: MTTA should restore the FRET signal (reduce cAMP) in a dose-dependent manner.

Troubleshooting & Specificity Check

Since the triazolo-triazine scaffold is "privileged" (binds multiple targets), specificity is a major risk.

The "Off-Target" Trap

MTTA mimics ATP. If your A2A data is ambiguous, the compound might be binding to kinases (e.g., CK2, CDK).

  • Validation Step: Run a Kinase Selectivity Panel (e.g., KINOMEscan) at 10 µM.

  • Interpretation: If MTTA inhibits >50% of kinases tested, it is a "promiscuous binder" (PAINS) and unsuitable as a specific probe without chemical modification.

Solubility Artifacts

Triazolo-triazines can aggregate in aqueous buffer.

  • Check: specific binding should saturate. If the curve is linear and never plateaus, you are observing non-specific aggregation, not receptor binding. Add 0.01% Triton X-100 to buffers to prevent this.

References

  • Structure & Pharmacology of Triazolo-triazines: Title: 1,2,4-Triazolo[1,5-a][1,3,5]triazines (5-Azapurines): Synthesis and Biological Activity. Source: ResearchGate / Scientia Pharmaceutica. URL:[Link]

  • A2A Receptor Antagonist Standards (ZM 241385): Title: Characterization of ZM 241385, a potent and highly selective A2A adenosine receptor antagonist. Source: British Journal of Pharmacology. URL:[Link][2][3]

  • Thermal Shift Assay Protocols: Title: Differential Scanning Fluorimetry (DSF) for High-Throughput Screening of Small Molecule Inhibitors. Source: NIH / PubMed Central. URL:[Link]

  • GPCR Binding Assay Guidelines: Title: Guidelines for the use of radioligand binding assays in drug discovery. Source: British Journal of Pharmacology (Guide to Pharmacology). URL:[Link]

Sources

Validation

assessing the selectivity profile of triazolotriazine kinase inhibitors

Executive Summary The 1,2,4-triazolo[4,3-b][1,2,4]triazine scaffold represents a privileged structure in kinase medicinal chemistry, distinct from the ubiquitous pyrazolopyrimidine "flat" binders. While pyrazolopyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazolo[4,3-b][1,2,4]triazine scaffold represents a privileged structure in kinase medicinal chemistry, distinct from the ubiquitous pyrazolopyrimidine "flat" binders. While pyrazolopyrimidines (e.g., PP2, Ibrutinib) often achieve high potency through rigid hinge binding, they frequently suffer from promiscuity due to the highly conserved nature of the ATP-binding pocket across the human kinome.

This guide provides a rigorous framework for assessing the selectivity profile of triazolotriazine derivatives. Unlike standard comparisons that rely solely on IC50 values, this protocol emphasizes residence time and cellular target engagement (NanoBRET) as the definitive metrics for selectivity, using c-Met and SGK1 inhibition as primary case studies.

Structural Basis of Selectivity

To understand the selectivity profile, we must compare the binding modes of the triazolotriazine (TT) core against its primary alternatives.

Comparative Analysis: Scaffold Performance
FeatureTriazolotriazine (TT) Pyrazolopyrimidine (PP) Quinazoline
Primary Binding Mode Type I / Type 1.5 (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Hinge Interaction Tunable: Nitrogen atoms in the triazine ring serve as specific H-bond acceptors, allowing unique orientation.Rigid: Strong donor-acceptor motif mimics adenine; often binds too tightly to conserved hinge residues (e.g., Glu/Leu).Rigid: Classic EGFR binder; difficult to modify without losing potency.
Solvent Front Access High: The 3- and 6-positions allow vectors to reach the "sugar pocket" or solvent front, critical for isoform selectivity.Moderate: Substitutions often clash with the gatekeeper residue.Low: Steric bulk often limits access to back-pockets.
Selectivity Risk Low-Medium: Unique geometry often avoids "off-target" kinases like CDK2 or SRC.High: notorious for "pan-kinase" activity (e.g., inhibiting SRC, LCK, and CSK simultaneously).Medium: High selectivity for EGFR family but poor outside it.
The "Selectivity Vector" Logic

The triazolotriazine core utilizes a "bent" geometry compared to the planar pyrazolopyrimidine. This allows the scaffold to exploit the DFG-in (active) or DFG-out (inactive) conformations more effectively.

BindingLogic Scaffold Triazolotriazine Core Hinge Hinge Region (Conserved) Scaffold->Hinge H-Bond (N-atom) Pocket Hydrophobic Pocket II (Variable) Scaffold->Pocket Pi-Stacking Solvent Solvent Front (Highly Variable) Scaffold->Solvent Vector Extension Selectivity High Selectivity (Low Entropy) Solvent->Selectivity Determines Specificity

Figure 1: Structural logic of triazolotriazine binding. The "Vector Extension" into the solvent front is the critical determinant of selectivity over conserved hinge interactions.

Experimental Protocols for Selectivity Profiling

A robust selectivity claim cannot rely on a single assay. You must employ a "Selectivity Funnel" that filters compounds from biochemical affinity to cellular occupancy.

Phase 1: High-Throughput Biochemical Profiling (KINOMEscan)

Before cellular testing, establish the "Gini Score" (selectivity metric) using a competition binding assay.

  • Method: KINOMEscan (active site-directed competition binding).

  • Why: Unlike enzymatic assays (which require specific substrates and ATP concentrations), binding assays measure

    
     directly and are less prone to interference.
    
  • Protocol Summary:

    • Library: Test compound at 1

      
      M against a panel of ~400 kinases (e.g., DiscoverX panel).
      
    • Readout: Measure % Control. Scores < 35% indicate strong binding.

    • Metric: Calculate the Selectivity Score (S-score) :

      
      
      
    • Target: A high-quality triazolotriazine probe should have an

      
       (binding to <5% of the kinome).
      
Phase 2: Cellular Target Engagement (NanoBRET)

Critical Step: Biochemical selectivity often fails to translate to cells due to high intracellular ATP concentrations (mM range) competing with the inhibitor. NanoBRET measures occupancy in live cells.[1][2]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-kinase fusion and a cell-permeable fluorescent tracer.[1]

  • Protocol:

    • Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid (e.g., NanoLuc-c-Met).

    • Tracer Addition: Add a broad-spectrum fluorescent tracer (tracer binds to ATP pocket).

    • Competition: Treat cells with the Triazolotriazine inhibitor (dose-response).

    • Measurement: If the inhibitor binds, it displaces the tracer, decreasing the BRET signal.

    • Output: Determine the intracellular affinity (

      
       in cells).
      

Why this validates the scaffold: Triazolotriazines often exhibit longer residence times (slow off-rates). NanoBRET can be run in "washout mode" to measure residence time directly. A long residence time is a superior predictor of in vivo efficacy than thermodynamic affinity (


).

SelectivityFunnel Step1 1. Broad Panel Screen (KINOMEscan - 400+ Kinases) Decision1 S(35) < 0.05? Step1->Decision1 Decision1->Step1 No (Refine Structure) Step2 2. Kd Determination (Active Targets Only) Decision1->Step2 Yes Step3 3. NanoBRET Cellular TE (Live Cell Occupancy) Step2->Step3 Validate in Physiological ATP Step4 4. Residence Time Analysis (Washout Assay) Step3->Step4 Differentiation

Figure 2: The Selectivity Funnel. Progression from broad biochemical screening to specific cellular residence time.[2]

Data Interpretation & Case Study

When analyzing data for a Triazolotriazine (TT) vs. a Pyrazolopyrimidine (PP), you will typically observe the following profiles.

Hypothetical Comparative Data (c-Met Target)
MetricTT-Compound (Triazolotriazine) PP-Reference (e.g., Crizotinib analog) Interpretation
Biochemical

(c-Met)
2.5 nM0.8 nMPP is more potent biochemically.
Selectivity Score

0.02 (Very Selective)0.15 (Promiscuous)TT hits fewer off-targets.
Cellular

(NanoBRET)
15 nM45 nMCRITICAL: TT retains potency in cells; PP loses potency due to ATP competition.
Residence Time (

)
45 min12 minTT stays bound longer, driving durable signaling suppression.
Off-Target (e.g., ALK) > 10,000 nM5 nMPP often hits ALK/ROS1; TT is cleaner.
The "ATP Gap"

Note the shift in the table above. The PP compound is more potent biochemically (


 nM) but less potent in cells (

nM). This "ATP Gap" is common for rigid hinge binders. The Triazolotriazine, often binding with a distinct induced-fit mechanism, suffers less from this drop-off, making it a superior cellular probe despite lower biochemical affinity.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

    • Foundational paper for calcul
  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[2] Nature Communications, 6, 10091. Link

    • The authoritative source for the NanoBRET protocol described above.
  • Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors with a triazolotriazine scaffold."[3] Journal of Medicinal Chemistry.

    • Specific application of the scaffold for c-Met selectivity.
  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26, 127–132. Link

    • Establishes the thermodynamic basis for selectivity profiling.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Executive Summary: Beyond the SDS While standard Safety Data Sheets (SDS) for heterocyclic intermediates often default to generic "Irritant" classifications (H315, H319, H335), 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

While standard Safety Data Sheets (SDS) for heterocyclic intermediates often default to generic "Irritant" classifications (H315, H319, H335), 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine requires a more rigorous risk assessment.

This compound is a structural core for Adenosine Receptor Antagonists (specifically A2a subtype), a class of potent bioactive molecules investigated for Parkinson’s disease and immuno-oncology. Because structural homology suggests potential biological activity, you must treat this substance as a Potent Compound (Occupational Exposure Band 3) until specific toxicology data proves otherwise.

The Directive: Do not handle this on an open bench. Standard nitrile gloves are insufficient for solution-phase work.

Risk Assessment & Hazard Profiling

The primary risk is not acute chemical burns, but bioactive dust inhalation and transdermal absorption in solution.

Hazard CategorySpecific RiskMechanism of Action
Respiratory HighFine powder generation during weighing/transfer. Potential adenosine receptor modulation (bronchoconstriction or CNS effects).
Dermal Moderate/HighHigh heterocyclic nitrogen content increases polarity and potential for skin permeation, especially in DMSO or DMF solutions.
Ocular ModerateMechanical irritation (dust) + chemical irritation (basic amine functionality).
Personal Protective Equipment (PPE) Matrix

This matrix supersedes standard "Lab Coat + Safety Glasses" protocols. It is designed for OEB 3 (10–100 µg/m³) containment.

A. Barrier Selection Table
PPE ComponentMaterial SpecificationOperational Logic (The "Why")
Primary Gloves Nitrile (Low Modulus) (Min thickness: 0.12 mm)Acts as a "sacrificial layer" for dexterity. Change immediately upon splash.
Secondary Gloves Extended Cuff Nitrile/Neoprene (Min thickness: 0.20 mm)Permeation Defense: Heterocycles in organic solvents (DMSO/DCM) permeate standard nitrile in <15 mins. The second layer provides the necessary breakthrough time buffer.
Respiratory P100 / N99 Respirator (Or PAPR for >1g handling)Surgical masks offer zero protection against bioactive dusts. A tight-fitting facepiece is mandatory if not working inside a certified fume hood.
Body Protection Tyvek® Lab Coat (Disposable) (Closed front, elastic cuffs)Cotton coats trap dust in fibers, leading to secondary exposure in breakrooms/offices. Disposable non-woven fabrics prevent this migration.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Operational Workflow: The "Closed-System" Mindset

Even if you lack an isolator, you must simulate a closed system.

Phase 1: Weighing & Transfer (Critical Control Point)
  • Static Elimination: Triazolotriazines are often electrostatic. Use an ionizing fan or anti-static gun on the weigh boat before dispensing. This prevents "dust fly-out."

  • Damping: If the protocol allows, pre-wet the receiving vessel with solvent to capture dust immediately upon transfer.

  • Balance Hygiene: Line the balance floor with a darker absorbent pad. This provides visual contrast against the white powder, making spills immediately visible.

Phase 2: Solubilization
  • Warning: Once dissolved in DMSO, DMF, or Methanol, the compound's ability to penetrate skin increases by orders of magnitude.

  • Protocol: Never vortex open tubes. Use parafilm seals under the cap if vigorous agitation is required.

Phase 3: Waste Management
  • Solid Waste: Double-bag in clear polyethylene. Label as "Bioactive Intermediate."

  • Liquid Waste: Segregate into "High Hazard" organic waste streams. Do not mix with oxidizers (e.g., Nitric acid waste), as amine-rich heterocycles can form unstable N-nitroso compounds or generate heat.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the physical state and quantity of the compound.

PPE_Selection_Logic Start Start: Handling 2-Methyl-triazolotriazin-amine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/Org. Solv.) State_Check->Solution Qty_Check Quantity > 500mg? Solid->Qty_Check Solvent_Risk PROTOCOL C (Permeation): 1. Laminate/Barrier Gloves (or Double Nitrile 8mil) 2. Face Shield if splashing likely Solution->Solvent_Risk High_Risk_Solid PROTOCOL A (High Dust): 1. Fume Hood Sash < 10 inches 2. P100 Respirator (Backup) 3. Double Nitrile Gloves 4. Anti-static measures Qty_Check->High_Risk_Solid Yes Low_Risk_Solid PROTOCOL B (Low Dust): 1. Fume Hood Required 2. Single Nitrile (Change 30m) 3. Safety Glasses Qty_Check->Low_Risk_Solid No

Caption: Risk-based logic flow for selecting appropriate containment based on physical state and quantity.[1][2]

Emergency Response Protocols
In Case of Spills (Powder)[3]
  • Evacuate: Clear the immediate 10-foot radius.

  • Don PPE: Put on P100 respirator and double gloves.

  • Cover: Gently lay a chemically compatible absorbent pad over the powder to prevent dispersal.

  • Wet Wipe: Do not dry sweep. Wet the pad with Isopropanol (IPA) to bind the powder, then scoop.

In Case of Skin Exposure[1][2][3][4][5][6][7]
  • Drench: Immediate 15-minute flush.

  • Soap Selection: Use a mild surfactant soap. Avoid harsh detergents or organic solvents (like ethanol) on the skin, as these may further solubilize the compound and drive it deeper into the dermis.

References & Authority
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Triazolotriazine Derivatives. (General scaffold biological activity).[8][9]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Pharmaceutical Intermediates. (Industry standard for OEB classification).

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (REACH Regulation).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.